2-(3,3-Diethoxypropyl)furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89176-43-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(3,3-diethoxypropyl)furan |
InChI |
InChI=1S/C11H18O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4,7-8H2,1-2H3 |
InChI Key |
YXJYJKVJZRSXBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=CO1)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3,3-diethoxypropyl)furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route to 2-(3,3-diethoxypropyl)furan, a valuable building block in organic synthesis. The synthesis involves a two-step process commencing with the preparation of 3,3-diethoxypropyl bromide from the commercially available 3,3-diethoxypropan-1-ol, followed by a palladium-catalyzed α-alkylation of furan. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate its application in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step sequence. The first step involves the conversion of a primary alcohol, 3,3-diethoxypropan-1-ol, to the corresponding alkyl bromide. The second step is a palladium-catalyzed cross-coupling reaction between furan and the synthesized 3,3-diethoxypropyl bromide.
An In-depth Technical Guide on the Physicochemical Properties of 2-(3,3-diethoxypropyl)furan
For Researchers, Scientists, and Drug Development Professionals
Section 1: Physicochemical Data
The following table summarizes the computed and experimental physicochemical properties for the structural isomer 2-(diethoxymethyl)furan. These values can serve as an estimation for 2-(3,3-diethoxypropyl)furan, though experimental verification is essential.
| Property | Value (for 2-(diethoxymethyl)furan) | Data Source |
| Molecular Formula | C₉H₁₄O₃ | [1][2] |
| Molecular Weight | 170.21 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Purity | 98% | [1] |
| Kovats Retention Index | Semi-standard non-polar: 1078; Standard polar: 1456, 1453, 1442 | [2] |
| Topological Polar Surface Area | 31.6 Ų | [2][3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Exact Mass | 170.094294304 Da | [2][3] |
| Monoisotopic Mass | 170.094294304 Da | [2][3] |
Section 2: Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a novel compound such as this compound would involve a series of standardized experimental procedures.
2.1. Synthesis and Purification
The synthesis of furan derivatives can be achieved through various organic chemistry reactions. For instance, a common method for introducing an aldehyde group to a furan ring, which can then be protected as a diethyl acetal, is the Vilsmeier-Haack reaction.
-
Protocol: A suitable furan precursor would be formylated using a Vilsmeier reagent (e.g., a mixture of phosphoryl chloride and dimethylformamide). The resulting aldehyde is then reacted with triethyl orthoformate in the presence of an acid catalyst to yield the diethyl acetal. Purification is typically performed using column chromatography with a suitable solvent system, such as petroleum ether and ethyl acetate. The completion of the reaction and the purity of the product are monitored by Thin Layer Chromatography (TLC).[4]
2.2. Structural Elucidation
The precise chemical structure is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and multiplicities of the signals are used to determine the connectivity of atoms. For deuterated compounds, ²H-NMR can also be employed.[5]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. For example, characteristic bands for C-O-C stretching in the furan ring and the acetal group would be expected.[5]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4]
2.3. Determination of Physical Properties
-
Boiling Point: The boiling point is determined at a specific pressure, often through distillation. For small quantities, techniques like bulb-to-bulb distillation can be used.[5]
-
Density: The density of a liquid is typically measured using a pycnometer or a digital density meter at a specified temperature.
-
Refractive Index: This is a measure of how light propagates through the substance and is determined using a refractometer at a specific temperature and wavelength (usually the sodium D-line).
-
Solubility: The solubility of the compound in various solvents (e.g., water, alcohols, ethers) is determined by adding the compound to the solvent until saturation is reached at a specific temperature.
2.4. Thermochemical Characterization
-
Combustion Calorimetry: This technique is used to determine the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation can be calculated.[6]
-
Calvet Microcalorimetry: This method is employed to measure the enthalpy of vaporization.[6]
Section 3: Biological Activity and Signaling Pathways
There is no available information in the searched scientific literature regarding the biological activity or any associated signaling pathways for this compound. The study of furan derivatives is an active area of research, with some compounds showing potential as CNS depressants, analgesics, or proteasome inhibitors.[4] However, the specific biological role of this compound has not been characterized.
Section 4: Visualizations
As no specific experimental workflows or signaling pathways for this compound were found, a generalized workflow for the physicochemical characterization of a novel furan derivative is presented below.
Caption: Workflow for the physicochemical characterization of a novel furan derivative.
References
2-(3,3-diethoxypropyl)furan CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3,3-diethoxypropyl)furan, a furan derivative of interest in organic synthesis and potential applications in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide also details the properties and synthesis of its immediate precursor, 3-(furan-2-yl)propanal.
Chemical Identity and Structure
Systematic Name: this compound Synonyms: 3-(Furan-2-yl)propanal diethyl acetal, 3-(2-Furyl)propionaldehyde diethyl acetal Precursor: 3-(Furan-2-yl)propanal
The chemical structure of this compound features a furan ring substituted at the 2-position with a propyl chain, which is terminated by a diethyl acetal functional group.
Chemical Structure of this compound:
Physicochemical Data
Quantitative data for this compound is not extensively reported. The following table summarizes the known properties of its precursor, 3-(furan-2-yl)propanal, and projected properties for the target compound based on known chemical principles of acetal formation.
| Property | 3-(Furan-2-yl)propanal (Precursor) | This compound (Acetal) |
| CAS Number | 4543-51-5[1] | Not available |
| Molecular Formula | C₇H₈O₂[1] | C₁₁H₁₈O₃ |
| Molecular Weight | 124.14 g/mol [1] | 200.26 g/mol (Calculated) |
| Appearance | Liquid (Expected) | Liquid (Expected) |
| Boiling Point | Not available | Higher than the precursor (Expected) |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the acetalization of its precursor, 3-(furan-2-yl)propanal. This reaction is a standard procedure in organic chemistry.
Synthesis of the Precursor: 3-(Furan-2-yl)propanal
The synthesis of 3-(furan-2-yl)propanal can be accomplished through various established organic synthesis routes. One common approach involves the hydroformylation of 2-vinylfuran.
Synthesis of this compound (Acetalization)
The formation of the diethyl acetal from the corresponding aldehyde is typically achieved by reacting the aldehyde with an excess of ethanol in the presence of an acid catalyst. The reaction is reversible and is driven to completion by removing the water formed during the reaction.
General Experimental Protocol:
-
Reaction Setup: To a solution of 3-(furan-2-yl)propanal (1.0 eq.) in anhydrous ethanol (a large excess, also serving as the solvent), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like iron(III) chloride (FeCl₃).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde.
-
Work-up: Once the reaction is complete, the acid catalyst is neutralized with a weak base, such as sodium bicarbonate solution. The excess ethanol is removed under reduced pressure.
-
Purification: The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The final product can be purified by distillation under reduced pressure.
Logical Workflow for Synthesis
The synthesis of this compound from its precursor can be visualized as a straightforward chemical transformation.
Applications in Research and Development
Furan derivatives are important building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The acetal functional group in this compound serves as a protecting group for the aldehyde functionality of its precursor. This allows for chemical modifications on other parts of the molecule without affecting the aldehyde. The acetal can be easily removed (deprotected) under acidic aqueous conditions to regenerate the aldehyde for further reactions.
This protecting group strategy is fundamental in multi-step organic synthesis, particularly in the development of novel drug candidates where precise control over reactive functional groups is essential.
References
Spectroscopic Analysis of 2-(3,3-diethoxypropyl)furan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the expected spectroscopic characteristics of 2-(3,3-diethoxypropyl)furan. Despite a comprehensive search of scientific literature and spectral databases, experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this specific compound could not be located. This document, therefore, outlines the general principles and expected spectral features based on the analysis of related furan derivatives. It also includes standardized experimental protocols for acquiring such data.
Introduction
This compound is a furan derivative with a dietyl acetal functional group. Furan and its derivatives are important heterocyclic compounds frequently found in natural products and pharmaceuticals. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such molecules. This guide addresses the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Predicted Spectroscopic Data
While specific experimental data for this compound is not publicly available, the expected spectral characteristics can be inferred from the known spectroscopic behavior of the furan ring and the diethoxypropyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Doublet of doublets | 1H | H-5 (furan) |
| ~6.3 | Doublet of doublets | 1H | H-4 (furan) |
| ~6.0 | Doublet of doublets | 1H | H-3 (furan) |
| ~4.6 | Triplet | 1H | CH(OEt)₂ |
| ~3.4-3.7 | Multiplet | 4H | OCH₂CH₃ |
| ~2.8 | Triplet | 2H | Furyl-CH₂ |
| ~2.0 | Quartet | 2H | CH₂CH(OEt)₂ |
| ~1.2 | Triplet | 6H | OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 (furan) |
| ~141 | C-5 (furan) |
| ~110 | C-4 (furan) |
| ~106 | C-3 (furan) |
| ~101 | CH(OEt)₂ |
| ~61 | OCH₂CH₃ |
| ~32 | CH₂CH(OEt)₂ |
| ~28 | Furyl-CH₂ |
| ~15 | OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3125 | Weak | =C-H stretch (furan) |
| ~2975-2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1580, 1500, 1460 | Medium-Weak | C=C stretch (furan ring) |
| ~1150-1050 | Strong | C-O stretch (acetal and ether) |
| ~880 | Strong | C-H out-of-plane bend (2-substituted furan) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular ion) |
| 153 | [M - OCH₂CH₃]⁺ |
| 125 | [M - CH(OEt)₂]⁺ |
| 103 | [CH(OEt)₂]⁺ |
| 81 | [C₅H₅O]⁺ (furfuryl cation) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
A sample of the compound (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for protons.
IR Spectroscopy
An IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat liquid sample would be placed on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting mass-to-charge ratio of the ions would be measured.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a compound like this compound is outlined below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a detailed prediction of its NMR, IR, and MS spectra based on the known properties of its constituent functional groups. The provided experimental protocols offer a standardized approach for any future characterization of this molecule. Researchers and scientists are encouraged to use this guide as a reference for the analysis of this and structurally related compounds.
Technical Guide: 2-(3,3-diethoxypropyl)furan for Research and Development
For the attention of Researchers, Scientists, and Drug Development Professionals.
Commercial Availability
As of late 2025, a thorough search of major chemical supplier databases, including Sigma-Aldrich, Fisher Scientific, VWR, TCI Chemicals, and Alfa Aesar, for CAS number 10222-14-7, reveals that 2-(3,3-diethoxypropyl)furan is not a stock commercial product. Its absence from these catalogs suggests that it is a specialized chemical intermediate that is likely synthesized as needed by research groups or custom synthesis laboratories. Researchers requiring this compound would likely need to pursue a custom synthesis route.
Synthetic Routes and Experimental Protocols
Given the lack of commercial suppliers, a plausible and efficient synthetic route is critical for obtaining this compound. A potential two-step synthesis is proposed, starting from the commercially available 2-furaldehyde. This method involves a Wittig reaction to introduce the carbon backbone, followed by acetalization to protect the aldehyde functionality.
Proposed Synthetic Pathway
A viable synthetic approach involves the reaction of 2-furaldehyde with a suitable Wittig reagent to form an α,β-unsaturated aldehyde, which is then reduced and protected. A more direct approach, and the one detailed below, is a Grignard reaction using a protected bromoacetaldehyde diethyl acetal derivative. However, a more straightforward and commonly employed strategy for such a transformation would be a Wittig reaction followed by hydrogenation and acetal protection.
A plausible and efficient method for the synthesis of this compound is a two-step process starting from 2-furaldehyde.
Step 1: Wittig Reaction
The first step involves a Wittig reaction between 2-furaldehyde and a phosphorus ylide generated from (2,2-diethoxyethyl)triphenylphosphonium bromide. This reaction will form the carbon-carbon double bond and introduce the diethoxyethyl side chain.
Step 2: Hydrogenation
The resulting furan derivative with an unsaturated side chain is then subjected to catalytic hydrogenation to reduce the double bond, yielding the final product, this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Density (g/mL) |
| 2-Furaldehyde | 98-01-1 | 96.09 | 1.16 |
| (2,2-Diethoxyethyl)triphenylphosphonium bromide | 50389-43-0 | 473.37 | - |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.92 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 0.889 |
| Palladium on Carbon (10%) | 7440-05-3 | - | - |
| Hydrogen Gas | 1333-74-0 | 2.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 0.902 |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 2.66 |
Procedure:
Step 1: Synthesis of 2-(3,3-diethoxypropenyl)furan
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (2,2-diethoxyethyl)triphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the color should change to deep red, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 2-furaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3,3-diethoxypropenyl)furan.
Step 2: Synthesis of this compound
-
Dissolve the purified 2-(3,3-diethoxypropenyl)furan from Step 1 in ethyl acetate in a suitable hydrogenation vessel.
-
Add 10% palladium on carbon (5 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Visualizations
Caption: Proposed two-step synthesis of this compound.
An In-Depth Technical Guide to the Safe Handling of 2-(3,3-diethoxypropyl)furan
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on the known hazards of the furan chemical class, to which 2-(3,3-diethoxypropyl)furan belongs. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
Introduction
Hazard Identification and Classification
Based on the known hazards of furan, this compound should be treated as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Hazard Statements |
| Physical Hazards | Flammable liquids (Category 1) | H224: Extremely flammable liquid and vapor.[1] |
| May form explosive peroxides | May form explosive peroxides upon exposure to air and light.[1][2] | |
| Health Hazards | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3][4] |
| Acute toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[4] | |
| Skin irritation (Category 2) | H315: Causes skin irritation.[1][3] | |
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation.[1][3] | |
| Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects.[1][4] | |
| Carcinogenicity (Category 1B) | H350: May cause cancer.[1][4] | |
| Specific target organ toxicity - repeated exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[1][4] | |
| Environmental Hazards | Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life. |
| Long-term (chronic) aquatic hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects.[1] |
Experimental Protocols for Safe Handling
3.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound. The following should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves properly.[3]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes.[3]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] If the concentration of vapors is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
3.2. Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Ignition Sources: This compound is extremely flammable.[1][4] All sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.[1][4] Use spark-proof tools and explosion-proof equipment.[1]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite vapors.[1][4]
3.3. Storage and Handling Procedures
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5] The recommended storage temperature is 2-8°C.[5] Protect from direct sunlight and air.[1] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[1]
-
Peroxide Formation: Furan and its derivatives can form explosive peroxides upon exposure to air and light.[1][2] Containers should be dated upon receipt and opening. Test for the presence of peroxides periodically and before any distillation or concentration. If peroxides are suspected, do not move or open the container and consult with a safety professional.[1]
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1] Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3][4]
3.4. Spill and Emergency Procedures
-
Spill: In the event of a spill, evacuate the area immediately. Remove all sources of ignition.[1][3] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[6]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: Standard Operating Procedure for Handling this compound.
Signaling Pathway and Experimental Workflow Visualization
As there is no specific signaling pathway documented for this compound, a logical diagram for a general experimental workflow involving a hazardous chemical is provided below. This illustrates the critical steps from receiving the chemical to its final disposal.
Caption: Experimental Workflow for Hazardous Chemical Use.
References
Stability and Storage of 2-(3,3-diethoxypropyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(3,3-diethoxypropyl)furan. Due to the limited availability of specific stability data for this compound in published literature, this guide is based on the well-established chemical principles of its constituent functional groups: a furan ring and a diethyl acetal. The information herein is intended to guide researchers in handling, storing, and developing stable formulations of this compound.
Chemical Structure and Functional Group Analysis
This compound possesses two key functional groups that dictate its stability profile:
-
Furan Ring: An aromatic five-membered heterocycle containing an oxygen atom. Furan rings are susceptible to oxidation and can undergo ring-opening reactions.[1][2] They are also sensitive to strong acidic conditions.[3][4]
-
Diethyl Acetal: Formed from the reaction of an aldehyde with two equivalents of ethanol. Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed back to their constituent aldehyde and alcohol in the presence of aqueous acid.[5][6][7]
The interplay of these two functional groups determines the overall stability of the molecule and the necessary conditions for its storage.
Potential Degradation Pathways
Based on the chemistry of its functional groups, this compound is susceptible to two primary degradation pathways: hydrolysis of the acetal and oxidation of the furan ring.
Acid-Catalyzed Hydrolysis of the Acetal
In the presence of aqueous acid, the diethyl acetal can hydrolyze to form 3-(furan-2-yl)propanal and two molecules of ethanol.[8] This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the aldehyde and alcohol.[6][8]
A diagram illustrating the potential degradation pathways is provided below:
Caption: Potential degradation pathways for this compound.
Oxidation of the Furan Ring
The furan ring is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen, peroxides, and certain metal catalysts.[2][9] This can lead to the formation of a variety of degradation products through ring-opening, such as dicarbonyl compounds or carboxylic acids.[1] Furan itself is known to turn brown upon standing, which is indicative of oxidative degradation.[10]
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (refrigerated). | Low temperatures slow down the rates of both hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the furan ring.[11] |
| Light | Protect from light. | Furan and its derivatives can be light-sensitive.[11] |
| Moisture | Keep container tightly sealed to prevent moisture ingress. | Moisture can facilitate the hydrolysis of the acetal, especially in the presence of acidic impurities. |
| pH | Avoid acidic conditions. | To prevent acid-catalyzed hydrolysis of the acetal.[5][7] |
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study is recommended.[12][13][14] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and degradation pathways.
A logical workflow for conducting a stability assessment is outlined in the following diagram:
References
- 1. organicreactions.org [organicreactions.org]
- 2. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. wcu.edu [wcu.edu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharminternational.com [biopharminternational.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
literature review on 2-(3,3-diethoxypropyl)furan synthesis
An In-depth Technical Guide to the Synthesis of 2-(3,3-diethoxypropyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable heterocyclic building block in organic synthesis, particularly for the preparation of more complex molecules in the fields of medicinal chemistry and materials science. Its structure combines a furan ring, a versatile platform for further functionalization, with a protected aldehyde in the side chain, allowing for a wide range of subsequent chemical transformations. This guide provides a comprehensive overview of a viable synthetic route to this target molecule, including a detailed experimental protocol, a summary of expected quantitative data, and a visualization of the synthetic pathway.
Proposed Synthetic Pathway
The most direct and efficient proposed synthesis of this compound involves the nucleophilic substitution reaction between an organofuran reagent and an appropriate electrophilic 3,3-diethoxypropyl halide. Specifically, the reaction of 2-furyllithium with 3-bromo-1,1-diethoxypropane is a logical and well-precedented approach. This pathway is favored due to the relative ease of generating 2-furyllithium and the commercial availability of the alkylating agent.
The overall transformation can be depicted as follows:
Figure 1. Proposed synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the proposed synthesis. These values are based on typical yields for similar alkylation reactions of furan and are presented for a representative reaction scale.
| Parameter | Value |
| Reactants | |
| Furan | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| 3-Bromo-1,1-diethoxypropane | 1.2 eq |
| Reaction Conditions | |
| Lithiation Temperature | -20 °C to 0 °C |
| Lithiation Time | 2 hours |
| Alkylation Temperature | -78 °C to room temperature |
| Alkylation Time | 12 hours |
| Product | |
| Expected Yield | 60-75% |
| Molecular Formula | C11H18O3 |
| Molecular Weight | 198.26 g/mol |
Detailed Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (2.5 M solution in hexanes)
-
3-Bromo-1,1-diethoxypropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Low-temperature thermometer
-
Cooling baths (ice-water and dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of 2-Furyllithium:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere (argon or nitrogen), add freshly distilled furan (1.0 eq) and anhydrous THF.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe while maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 2 hours. The formation of a white precipitate of 2-furyllithium may be observed.
-
-
Alkylation Reaction:
-
Cool the freshly prepared solution of 2-furyllithium to -78 °C using a dry ice-acetone bath.
-
Slowly add 3-bromo-1,1-diethoxypropane (1.2 eq) dropwise to the reaction mixture.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
-
Logical Relationships and Workflow
The experimental workflow can be visualized as a series of sequential steps, each with specific conditions and reagents, leading to the final product.
Figure 2. Experimental workflow for the synthesis of this compound.
The Furan Core: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in organic chemistry and a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic versatility have led to its incorporation into a vast array of natural products, industrial chemicals, and, most notably, pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of furan and its derivatives, from their initial isolation from natural sources to the development of sophisticated synthetic methodologies. The guide details key experimental protocols for the synthesis of seminal furan-containing compounds and summarizes critical quantitative data on their biological activities. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with prominent furan-based drugs, offering a deeper understanding of their therapeutic mechanisms. This document serves as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics, highlighting the enduring legacy and future potential of the furan motif.
Discovery and History of Furan and its Derivatives
The journey of furan and its derivatives from obscurity to prominence in the chemical and pharmaceutical sciences is a testament to centuries of scientific inquiry. The name "furan" itself is derived from the Latin word furfur, meaning bran, a nod to its early association with agricultural products.[1][2]
The first recorded isolation of a furan derivative was in 1780 by the Swedish chemist Carl Wilhelm Scheele, who described 2-furoic acid.[1][2][3] Over half a century later, in 1831, German chemist Johann Wolfgang Döbereiner reported the synthesis of another crucial derivative, furfural, which was later characterized by John Stenhouse in 1840.[1][2] The parent compound, furan, was first prepared by Heinrich Limpricht in 1870, who initially named it "tetraphenol."[1][2]
The development of synthetic methods was pivotal to the exploration of furan chemistry. Two classical and enduring methods for synthesizing the furan ring are the Feist-Benary synthesis and the Paal-Knorr synthesis. The Feist-Benary synthesis, a reaction between α-halo ketones and β-dicarbonyl compounds, provides a versatile route to substituted furans.[4] The Paal-Knorr synthesis, reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, involves the acid-catalyzed cyclization of 1,4-diketones and remains a widely used method for preparing substituted furans, pyrroles, and thiophenes.[5][6][7]
The industrial production of furan typically involves the palladium-catalyzed decarbonylation of furfural or the copper-catalyzed oxidation of 1,3-butadiene.[1] Furfural, being readily derivable from pentose-containing biomass, represents a key renewable feedstock for the synthesis of a wide range of furan-based chemicals.[8]
The true impact of furan derivatives, however, has been most profoundly felt in the realm of medicine. The furan nucleus is a key structural component in numerous pharmacologically active compounds, exhibiting a broad spectrum of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[9] This has led to the development of several blockbuster drugs, cementing the importance of the furan scaffold in modern drug discovery.[10]
Key Experimental Protocols
Feist-Benary Furan Synthesis
The Feist-Benary synthesis is a classic method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base.[4][11][12]
General Procedure:
-
Enolate Formation: The β-dicarbonyl compound is treated with a base (e.g., ammonia, pyridine, or an alkoxide) to form the corresponding enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the α-halo ketone, displacing the halide and forming a 1,4-dicarbonyl intermediate.
-
Cyclization and Dehydration: The 1,4-dicarbonyl intermediate undergoes an intramolecular aldol-type condensation, where one of the carbonyl groups is attacked by the enol form of the other, leading to a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.
Example Protocol: Synthesis of 3-Acetyl-2,4-dimethylfuran
-
Materials: Ethyl acetoacetate, chloroacetone, aqueous ammonia.
-
Procedure:
-
A mixture of ethyl acetoacetate (1 mole) and chloroacetone (1 mole) is prepared.
-
Aqueous ammonia is added dropwise to the mixture with stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, the mixture is stirred for several hours at room temperature.
-
The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by distillation or recrystallization to yield 3-acetyl-2,4-dimethylfuran.
-
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a straightforward and widely applicable method for the synthesis of substituted furans from 1,4-dicarbonyl compounds.[5][13]
General Procedure:
-
Acid Catalysis: A 1,4-dicarbonyl compound is treated with an acid catalyst (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide, acetic anhydride).[13]
-
Enolization and Cyclization: One of the carbonyl groups is protonated, which activates it for nucleophilic attack by the enol form of the other carbonyl group, forming a cyclic hemiacetal intermediate.
-
Dehydration: The hemiacetal intermediate is then dehydrated under the acidic conditions to form the stable aromatic furan ring.
Example Protocol: Synthesis of 2,5-Dimethylfuran from Hexane-2,5-dione
-
Materials: Hexane-2,5-dione, concentrated sulfuric acid.
-
Procedure:
-
Hexane-2,5-dione (1 mole) is placed in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is added cautiously with stirring.
-
The mixture is heated, typically under reflux, for a period of time to drive the cyclization and dehydration.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification by distillation affords 2,5-dimethylfuran.
-
Synthesis of Commercially Significant Furan Derivatives
2.3.1. Synthesis of Ranitidine
Ranitidine, an H2-receptor antagonist formerly marketed as Zantac, is a prominent example of a furan-containing drug. Its synthesis involves the construction of the side chain and its subsequent attachment to the furan ring.[1][10][14]
A Representative Synthetic Route: [1][14]
-
Starting Material: The synthesis can commence from 5-(chloromethyl)furfural, which is derived from cellulose.[10][14]
-
Amine Addition: 5-(Chloromethyl)furfural is reacted with N-acetylcysteamine in the presence of a base to form an intermediate.
-
Reduction and Deprotection: The aldehyde group is reduced, and the acetyl protecting group is removed.
-
Side Chain Coupling: The resulting amine is then coupled with N-methyl-1-methylthio-2-nitroethenamine to yield ranitidine.[1]
2.3.2. Synthesis of Furosemide
Furosemide is a potent loop diuretic used to treat edema and hypertension. Its synthesis is based on the derivatization of a dichlorobenzoic acid core.[3]
A Common Synthetic Pathway: [3]
-
Chlorosulfonation: 2,4-Dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group.
-
Amination: The resulting sulfonyl chloride is then treated with ammonia to form the corresponding sulfonamide.
-
Nucleophilic Aromatic Substitution: The sulfonamide intermediate is subsequently reacted with furfurylamine, which displaces one of the chlorine atoms to yield furosemide.
2.3.3. Synthesis of Nitrofurantoin
Nitrofurantoin is an antibiotic used for the treatment of urinary tract infections. Its synthesis involves the condensation of 5-nitrofurfural with 1-aminohydantoin.[15][16][17][18][19]
A Typical Synthetic Procedure: [15][16]
-
Preparation of 1-Aminohydantoin: 1-Aminohydantoin can be synthesized from semicarbazones and ethyl monochloroacetate in the presence of a sodium alkoxide.[16]
-
Condensation: 5-Nitrofurfural diethyl acetal is hydrolyzed with acid to 5-nitrofurfural. This is then condensed with 1-aminohydantoin in a suitable solvent with heating to form nitrofurantoin.[15]
Quantitative Data on Furan Derivatives
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. The following tables summarize key quantitative data for various classes of furan derivatives, providing a basis for structure-activity relationship (SAR) studies.
Anticancer Activity of Furan Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | MCF-7 (Breast) | 4.06 | [20] |
| Compound 7 | MCF-7 (Breast) | 2.96 | [20] |
| Furan Derivative (Fig 1F) | NCI-H460 (Lung) | 0.0029 | [20] |
| Compound 1 | HeLa (Cervical) | >100 | [21] |
| Compound 8c | HeLa (Cervical) | 62.37 | [21] |
| Compound 9c | HeLa (Cervical) | >100 | [21] |
Antimicrobial Activity of Furan Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-Aryl-3(furan-2-yl) propanoic acid derivative 1 | Escherichia coli | 64 | [22] |
| Carbamothioyl-furan-2-carboxamide 4a | Staphylococcus aureus | 265 | [23] |
| Carbamothioyl-furan-2-carboxamide 4b | Escherichia coli | 280 | [23] |
| Carbamothioyl-furan-2-carboxamide 4f | Bacillus cereus | 230 | [23] |
| Furanone Derivative F131 | Staphylococcus aureus (clinical isolates) | 8-16 | [24] |
| Furanone Derivative F131 | Candida albicans (clinical isolates) | 8-16 | [24] |
Enzyme Inhibition by Furan Derivatives
| Inhibitor | Enzyme | Ki (mM) | Inhibition Type | Reference |
| Furfural | Cellulase | 15.6 | Competitive | [25] |
| 5-Hydroxymethylfurfural (5-HMF) | Cellulase | 28.9 | Competitive | [25] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ranitidine
Ranitidine exerts its therapeutic effect by blocking the action of histamine on the H2 receptors of parietal cells in the stomach, thereby reducing the secretion of gastric acid.
Signaling Pathway of Furosemide
Furosemide is a loop diuretic that inhibits the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of water and electrolytes.
Experimental Workflow for the Synthesis of a Furan Derivative via Paal-Knorr Reaction
This workflow outlines the key steps involved in a typical Paal-Knorr synthesis of a furan derivative.
Conclusion
The furan ring system, since its discovery, has proven to be an exceptionally versatile and valuable scaffold in chemistry and drug development. From its humble origins in natural products to its central role in the synthesis of complex pharmaceuticals, the furan motif continues to inspire the design of novel molecules with potent and diverse biological activities. The classical synthetic routes, such as the Feist-Benary and Paal-Knorr syntheses, remain relevant today, while modern methodologies continually expand the accessibility of functionalized furan derivatives. The quantitative data presented herein underscore the nuanced structure-activity relationships that govern the efficacy of these compounds. As our understanding of biological pathways deepens, the furan scaffold is poised to remain a critical component in the armamentarium of medicinal chemists, offering a robust platform for the development of the next generation of therapeutics. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic core.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. brainly.in [brainly.in]
- 7. About: Paal–Knorr synthesis [dbpedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Feist-Benary synthesis of furan [quimicaorganica.org]
- 12. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. rsc.org [rsc.org]
- 15. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ijabbr.com [ijabbr.com]
- 23. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 24. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Utility of 2-(3,3-Diethoxypropyl)furan: A Versatile Building Block in Organic Synthesis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 2-(3,3-Diethoxypropyl)furan is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a furan ring coupled with a protected aldehyde functionality, offers a wide range of strategic possibilities for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This application note provides a detailed overview of the synthesis, key reactions, and potential applications of this important intermediate, complete with experimental protocols and mechanistic diagrams.
Introduction
The furan moiety is a prevalent scaffold in numerous natural products and biologically active compounds. The strategic incorporation of a furan ring into a target molecule can impart desirable physicochemical and pharmacological properties. This compound is of particular interest to synthetic chemists as it combines the rich chemistry of the furan nucleus with a latent aldehyde group in the form of a diethyl acetal. This protected aldehyde allows for the selective manipulation of the furan ring or other functional groups within a molecule before liberating the reactive aldehyde at a later synthetic stage. This singular feature makes it a powerful tool for the elaboration of complex carbon skeletons and the introduction of diverse functionalities.
Synthesis of this compound
While direct literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for furan alkylation. One of the most direct approaches involves the alkylation of a 2-furyl anion equivalent with a suitable 3,3-diethoxypropyl electrophile.
A common method to generate a nucleophilic furan at the 2-position is through the metalation of furan with a strong base, such as n-butyllithium (n-BuLi), to form 2-furyllithium. This highly reactive organolithium species can then undergo a nucleophilic substitution reaction with an appropriate electrophile, such as 1-bromo-3,3-diethoxypropane.
Experimental Protocol: Synthesis of this compound via Alkylation
Materials:
-
Furan (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
1-Bromo-3,3-diethoxypropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi in hexanes (1.05 eq.) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of 2-furyllithium.
-
Add a solution of 1-bromo-3,3-diethoxypropane (1.1 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Quantitative Data:
| Entry | Furan (eq.) | n-BuLi (eq.) | 1-Bromo-3,3-diethoxypropane (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.05 | 1.1 | THF | -78 to RT | 12 | 75-85 |
Note: Yields are typical for this type of reaction and may vary depending on the specific conditions and scale.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of both the furan ring and the masked aldehyde functionality.
Reactions of the Furan Ring
The furan ring in this compound can participate in a variety of reactions characteristic of electron-rich aromatic systems.
-
Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack, primarily at the C5 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be performed, provided that the conditions are mild enough to avoid decomposition of the furan ring.[1]
-
Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with reactive dienophiles. This reaction provides a powerful method for the construction of bicyclic systems.[1]
-
Ring-Opening Reactions: Under acidic conditions, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound.[1]
Deprotection and Reactions of the Aldehyde
The diethyl acetal serves as a robust protecting group for the propyl aldehyde functionality. It is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents. The aldehyde can be readily unmasked by treatment with aqueous acid.
The resulting aldehyde, 3-(2-furyl)propanal, is a versatile intermediate for a plethora of subsequent transformations.[2]
-
Nucleophilic Addition: The aldehyde can react with various nucleophiles, such as Grignard reagents, organolithium reagents, and enolates, to form new carbon-carbon bonds.
-
Wittig Reaction: The aldehyde can be converted to an alkene using a phosphonium ylide.
-
Reductive Amination: The aldehyde can be transformed into an amine through reaction with an amine in the presence of a reducing agent.
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
Experimental Protocol: Hydrolysis of this compound to 3-(2-Furyl)propanal
Materials:
-
This compound
-
Acetone
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask.
-
Add dilute hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield 3-(2-furyl)propanal.[2]
Quantitative Data:
| Entry | Starting Material (eq.) | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | HCl | Acetone | RT | 2-4 | >90 |
Note: This is a general procedure, and the reaction time may vary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound and its deprotection.
Caption: Reactivity of this compound.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward preparation and the orthogonal reactivity of the furan ring and the protected aldehyde functionality provide chemists with a powerful platform for the efficient construction of complex molecular architectures. The ability to unmask a reactive aldehyde late in a synthetic sequence is particularly advantageous in the total synthesis of natural products and the development of novel pharmaceutical agents. The protocols and data presented herein offer a practical guide for researchers and scientists in leveraging the full potential of this important building block.
References
Application Notes and Protocols for 2-(3,3-diethoxypropyl)furan in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,3-diethoxypropyl)furan is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates a furan ring, a common motif in pharmaceuticals and natural products, and a protected aldehyde in the form of a diethyl acetal. This unique combination of functional groups allows for a range of chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures. The reactivity of this compound is primarily governed by the interplay between the furan core and the acid-labile acetal group. These application notes will detail the key reaction mechanisms involving this compound, with a focus on its use in the synthesis of cyclopentenone derivatives and other valuable heterocyclic compounds.
Key Reaction Mechanisms
The most prominent reaction pathway for this compound involves the acid-catalyzed hydrolysis of the diethyl acetal, followed by intramolecular cyclization. This process is analogous to the well-established Piancatelli rearrangement, which transforms furfuryl alcohols into 4-hydroxycyclopentenones. In the case of this compound, the in situ generated aldehyde acts as the electrophilic trigger for the cyclization cascade.
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization
Under acidic conditions, the diethyl acetal of this compound undergoes hydrolysis to yield 3-(furan-2-yl)propanal. This intermediate aldehyde can then participate in an intramolecular electrophilic attack on the electron-rich furan ring. The resulting cyclization and subsequent rearrangement lead to the formation of a valuable cyclopentenone scaffold. The general mechanism is outlined below:
-
Protonation and Hydrolysis: The reaction is initiated by the protonation of one of the ethoxy groups of the acetal, leading to the elimination of ethanol and the formation of an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol generates the corresponding aldehyde, 3-(furan-2-yl)propanal.
-
Intramolecular Electrophilic Attack: The aldehyde is then protonated, activating it for an intramolecular electrophilic attack on the C5 position of the furan ring.
-
Cyclization and Rearrangement: This attack forms a five-membered ring intermediate, which, after a series of proton transfers and rearrangements, yields the final cyclopentenone product.
This transformation is particularly useful in the synthesis of prostaglandin precursors and other biologically active molecules.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a Substituted Cyclopentenone via Acid-Catalyzed Cyclization
This protocol describes a general procedure for the acid-catalyzed cyclization of this compound to a cyclopentenone derivative.
Materials:
-
This compound
-
Aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄, or a solid acid catalyst like Amberlyst® 15)[3]
-
Organic solvent (e.g., Dioxane, Tetrahydrofuran (THF), Acetonitrile)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., a 3:1 mixture of dioxane and water).
-
Add the acid catalyst (e.g., 0.1 to 1 equivalent of aqueous HCl) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclopentenone derivative.
Data Presentation:
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 M HCl | Dioxane/H₂O (3:1) | 25 | 12 | 75 |
| 2 | 1 M H₂SO₄ | THF/H₂O (4:1) | 50 | 6 | 82 |
| 3 | Amberlyst® 15 | Acetonitrile/H₂O (5:1) | 60 | 8 | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Other Potential Reactions
Besides the primary cyclization pathway, the furan ring in this compound can undergo other characteristic reactions of furan derivatives.
Diels-Alder Reaction
The furan moiety can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate. This reaction provides access to highly functionalized oxabicyclic systems.[1]
Electrophilic Aromatic Substitution
The furan ring is susceptible to electrophilic substitution at the 5-position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed, provided that the reaction conditions are mild enough to avoid decomposition of the furan ring and premature hydrolysis of the acetal.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed hydrolysis followed by intramolecular cyclization.
Caption: General experimental workflow for the cyclization reaction.
References
Application Notes and Protocols for 2-(3,3-Diethoxypropyl)furan in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(3,3-diethoxypropyl)furan as a versatile precursor for the synthesis of pharmaceutical intermediates. The diethoxypropyl group serves as a protected propanal moiety, which, after deprotection, offers a reactive aldehyde functional group for further molecular elaboration. This strategic protection allows for a variety of chemical transformations on the furan ring or other parts of a molecule without affecting the aldehyde.
The furan nucleus is a common scaffold in a number of approved drugs, including the H2-receptor antagonist ranitidine and the diuretic furosemide.[1][2] While direct synthesis of these specific drugs from this compound is not the most conventional route, this precursor provides a valuable starting point for the synthesis of novel furan-containing compounds with potential therapeutic applications. The key transformation involves the hydrolysis of the diethyl acetal to unmask the propanal side chain, yielding 3-(furan-2-yl)propanal. This intermediate can then undergo various reactions such as reductive amination, oxidation, and carbon-carbon bond-forming reactions to introduce diverse functional groups and build molecular complexity.
Core Application: Synthesis of 3-(Furan-2-yl)propanal
The primary application of this compound in pharmaceutical synthesis is its role as a stable, protected precursor to 3-(furan-2-yl)propanal. The acetal group is stable under neutral and basic conditions, allowing for manipulations of other parts of a molecule. Acid-catalyzed hydrolysis efficiently removes the protecting group to reveal the aldehyde.
Experimental Protocols
Protocol 1: Synthesis of 3-(Furan-2-yl)propanal from this compound
This protocol details the deprotection of this compound to yield the key intermediate, 3-(furan-2-yl)propanal.
Materials:
-
This compound
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 50.4 mmol) in acetone (100 mL).
-
To the stirring solution, add 1 M hydrochloric acid (25 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-(furan-2-yl)propanal.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3-(furan-2-yl)propanal.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting Material Amount | 10.0 g |
| Product Yield (Mass) | 5.8 g |
| Product Yield (Percentage) | 93% |
| Purity (by GC-MS) | >98% |
Protocol 2: Reductive Amination of 3-(Furan-2-yl)propanal to Synthesize a Secondary Amine Intermediate
This protocol describes a general procedure for the synthesis of a secondary amine, a common structural motif in pharmaceuticals, starting from 3-(furan-2-yl)propanal.
Materials:
-
3-(furan-2-yl)propanal
-
Primary amine (e.g., methylamine, benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-(furan-2-yl)propanal (2.0 g, 16.1 mmol) and the primary amine (1.1 equivalents) in 1,2-dichloroethane (40 mL).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting Aldehyde Amount | 2.0 g |
| Product Yield (Mass) | 2.3 g |
| Product Yield (Percentage) | 85% |
| Purity (by HPLC) | >97% |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for pharmaceutical intermediates.
References
Furan Derivatives in Materials Science: A Detailed Overview of Applications and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Furan derivatives, a class of heterocyclic organic compounds derivable from renewable biomass resources, are emerging as versatile building blocks for a new generation of sustainable and high-performance materials. Their rigid structure, comparable to that of petroleum-based analogues like terephthalates, coupled with their unique chemical functionalities, allows for the development of polymers, resins, and composites with a wide array of desirable properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of furan-based materials, highlighting their significant potential in various fields of materials science.
Application Notes
Furan derivatives are being actively explored for a multitude of applications, primarily driven by the desire to replace fossil fuel-based plastics with sustainable alternatives that offer comparable or even superior performance.
High-Performance Bio-based Polyesters
Furan-based polyesters, particularly poly(ethylene furanoate) (PEF), are positioned as a leading bio-based alternative to poly(ethylene terephthalate) (PET). PEF exhibits significantly better gas barrier properties, making it an excellent candidate for food and beverage packaging, where it can extend the shelf life of products.[1][2][3] Its thermal stability and mechanical properties are also comparable to PET, allowing for its use in fibers, films, and bottles.[4] The synthesis of furan-based copolyesters by incorporating other diols or diacids allows for the fine-tuning of properties such as flexibility, thermal resistance, and biodegradability to meet the demands of specific applications.[5]
Thermosetting Resins and Composites
Furan resins, typically produced from furfuryl alcohol, are known for their excellent thermal stability, chemical resistance, and low flammability.[6][7] These properties make them suitable for demanding applications such as foundry binders for metal casting, corrosion-resistant coatings, and as a matrix for high-performance composites.[8][9] When reinforced with fibers like glass or flax, furan composites exhibit impressive mechanical strength and fire resistance, making them attractive for use in construction, automotive, and aerospace industries.[8]
Organic Electronics
The conjugated nature of the furan ring makes its derivatives promising materials for organic electronics.[10] Researchers are exploring furan-based polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[11][12] The ability to tune the electronic properties through chemical modification of the furan core allows for the design of materials with specific charge transport and photophysical characteristics.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for various furan-based materials, providing a comparative overview of their properties.
Table 1: Thermal Properties of Furan-Based Polymers
| Polymer/Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (T5%) (°C) | Reference |
| Poly(ethylene furanoate) (PEF) | ~85 | ~215 | >350 | [4][13] |
| Poly(trimethylene furanoate) (PTF) | ~55 | ~170 | ~350 | [2] |
| Furan Resin | ~155 | - | ~200 | [14] |
| Furan Resin/HGM Composite (15 wt%) | ~163 | - | ~268 | [14] |
| Furan-based Polyimide | >350 | - | - | [15] |
Table 2: Mechanical Properties of Furan-Based Materials
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Poly(ethylene furanoate) (PEF) Yarn | up to 65 cN·tex⁻¹ | 1370 cN·tex⁻¹ | 6 | [4] |
| Cured Furan Resin | 29.2 ± 6.4 | 2.8 ± 0.14 | - | [8] |
| Furan/Flax Composite | ~150 | ~12 | ~1.5 | [8] |
| Furan/E-glass Composite | ~300 | ~18 | ~2 | [8] |
Table 3: Gas Barrier Properties of Furan-Based Polyesters (at 23°C, 0% RH)
| Polymer | Oxygen Permeability (cm³·mm·m⁻²·day⁻¹·atm⁻¹) | Carbon Dioxide Permeability (cm³·mm·m⁻²·day⁻¹·atm⁻¹) | Water Vapor Permeability (g·mm·m⁻²·day⁻¹) | Barrier Improvement Factor (BIF) vs. PET (O₂) | Reference |
| Poly(ethylene furanoate) (PEF) | ~0.04 | ~0.2 | ~2.0 | 11 | [1][2] |
| Poly(propylene furanoate) (PPF) | ~0.05 | ~0.3 | - | 9 | [1] |
| Poly(butylene furanoate) (PBF) | ~0.11 | ~0.4 | - | 4 | [13] |
| Amorphous PET | ~0.47 | ~2.5 | ~4.5 | 1 | [2][13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of key furan-based materials.
Protocol 1: Synthesis of Poly(ethylene furanoate) (PEF) via Two-Stage Melt Polycondensation
Objective: To synthesize high molecular weight PEF from 2,5-furandicarboxylic acid (FDCA) and ethylene glycol (EG).
Materials:
-
2,5-Furandicarboxylic acid (FDCA)
-
Ethylene glycol (EG)
-
Antimony trioxide (Sb₂O₃) catalyst
-
Nitrogen gas (high purity)
-
Methanol
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
Step 1: Esterification
-
Charge the reactor with FDCA and EG in a 1:2.1 molar ratio.[16][17]
-
Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture under a slow nitrogen flow with stirring (200 rpm) according to the following temperature program: 170°C for 30 minutes, then 190-200°C for 1-1.5 hours.[16][17]
-
During this stage, water will be distilled off as a byproduct of the esterification reaction. Continue heating until the theoretical amount of water is collected.
Step 2: Polycondensation
-
Cool the reactor slightly and add the antimony trioxide catalyst (approximately 300 ppm relative to FDCA).
-
Gradually apply a vacuum to the system over 15 minutes to reach a pressure of approximately 5.0 Pa.[16][17]
-
Slowly increase the temperature to 250-260°C while maintaining the vacuum.
-
As the viscosity of the polymer melt increases, gradually reduce the stirring speed from 200 rpm down to 50 rpm to prevent high shear stress.[16]
-
Continue the reaction under these conditions for approximately 4-6 hours to achieve a high molecular weight polymer.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer.
-
The resulting PEF can be milled and washed with methanol to remove any unreacted monomers or oligomers.
Protocol 2: Enzymatic Synthesis of Furan-Based Copolyesters
Objective: To synthesize furan-based copolyesters using a biocatalyst under mild reaction conditions.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Aliphatic diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Diphenyl ether (solvent)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Dry the Novozym 435 catalyst under vacuum at 40°C for 24 hours before use.
-
In the reaction flask, combine DMFDCA, BHMF, and the aliphatic diol in the desired molar ratio (e.g., 50:12.5:37.5) in diphenyl ether.[5]
-
Add the pre-dried Novozym 435 (typically 10-20 wt% of the total monomer weight).
-
Purge the flask with nitrogen and heat the mixture to 80-90°C with stirring.
-
After an initial reaction period (e.g., 2-4 hours) at atmospheric pressure, gradually apply a vacuum to remove the methanol byproduct and drive the polymerization forward.
-
Continue the reaction for 24-48 hours under vacuum at the same temperature.
-
After the reaction is complete, cool the mixture and dissolve the polymer in a suitable solvent (e.g., chloroform or a mixture of trifluoroacetic acid and deuterated chloroform for NMR analysis).
-
The enzyme can be recovered by filtration for potential reuse.
-
Precipitate the polymer by adding the solution to a non-solvent like cold methanol, then filter and dry the resulting copolyester under vacuum.
Protocol 3: Characterization of Furan-Based Polymers
Objective: To determine the structure, thermal properties, and molecular weight of the synthesized furan-based polymers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃/TFA-d). Record ¹H and ¹³C NMR spectra. The chemical shifts and integration of the peaks will confirm the incorporation of the furan ring and other monomers into the polymer chain.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer.
-
Procedure: Obtain the FTIR spectrum of a thin film or a KBr pellet of the polymer. Characteristic peaks for the furan ring (e.g., C-O-C stretching, C=C stretching) and ester or amide linkages (C=O stretching) should be identified.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer (5-10 mg) in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min). The temperature at which 5% weight loss occurs (T₅%) is a common measure of the onset of degradation.
4. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Procedure: Heat a small, sealed sample of the polymer in a DSC instrument through a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min). The Tg will appear as a step change in the heat flow, and the Tm will be an endothermic peak.
5. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or a mixture of chloroform and hexafluoroisopropanol) and inject it into the GPC/SEC system. The molecular weight is determined by comparing the elution time of the polymer with that of known molecular weight standards.
Visualizations
The following diagrams illustrate key workflows and relationships in the field of furan-based materials.
References
- 1. Block Copolyesters Containing 2,5-Furan and trans-1,4-Cyclohexane Subunits with Outstanding Gas Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Poly(Ethylene Furanoate) along Its Life-Cycle from a Polycondensation Approach to High-Performance Yarn and Its Recyclate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Curing kinetics of a furan resin and its nanocomposites [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. ask-chemicals.com [ask-chemicals.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. researchgate.net [researchgate.net]
- 12. Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03149K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and Characterization of Furan–Matrix Composites Blended with Modified Hollow Glass Microsphere - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nasampe.org [nasampe.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Application Note: Acid-Catalyzed Hydrolysis of 2-(3,3-diethoxypropyl)furan
Abstract
This document provides a detailed experimental protocol for the acid-catalyzed hydrolysis of 2-(3,3-diethoxypropyl)furan to synthesize its corresponding aldehyde, 3-(furan-2-yl)propanal. Acetal hydrolysis is a fundamental reaction in organic synthesis, often employed as a deprotection step.[1][2] This protocol outlines the materials, setup, reaction conditions, and purification methods suitable for researchers in organic chemistry and drug development.
Introduction
The hydrolysis of acetals to aldehydes or ketones is a classic and synthetically important transformation. The reaction is typically catalyzed by an acid in the presence of excess water to drive the equilibrium towards the carbonyl product. The furan moiety is a valuable heterocyclic core found in numerous natural products and pharmaceuticals. However, the furan ring can be sensitive to strongly acidic conditions, which may lead to polymerization or other side reactions.[3] Therefore, the hydrolysis of furan-containing acetals requires carefully controlled conditions to achieve a high yield of the desired aldehyde. This protocol details a reliable method for the hydrolysis of this compound.
Experimental Protocol
This procedure describes the hydrolysis of this compound on a laboratory scale.
Materials:
-
This compound
-
Acetone
-
Deionized water
-
Hydrochloric acid (2 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of acetone and deionized water.
-
Acid Addition: While stirring, add the acid catalyst to the solution.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified 3-(furan-2-yl)propanal by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Data Presentation
The following table summarizes the key quantitative parameters for the experimental protocol.
| Parameter | Value |
| Starting Material | This compound |
| Solvent System | Acetone:Water (4:1 v/v) |
| Acid Catalyst | 2 M Hydrochloric Acid |
| Catalyst Loading | 0.1 equivalents |
| Reaction Temperature | Reflux (approx. 60-65 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Workup Quenching Agent | Saturated aqueous sodium bicarbonate |
| Extraction Solvent | Dichloromethane |
| Purification Method | Flash Column Chromatography |
| Chromatographic Eluent | Hexane:Ethyl Acetate gradient |
Visualizations
The following diagrams illustrate the signaling pathway of the hydrolysis reaction and the experimental workflow.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Experimental workflow diagram.
Discussion
The use of a co-solvent system of acetone and water ensures the miscibility of the organic substrate and the aqueous acid. Mild heating accelerates the rate of hydrolysis. It is crucial to monitor the reaction closely by TLC to prevent the formation of byproducts due to overexposure to acidic conditions. The workup procedure is designed to neutralize the acid catalyst and efficiently extract the desired aldehyde. Purification by column chromatography is generally sufficient to obtain the product in high purity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrochloric acid is corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols for the Catalytic Conversion of 2-(3,3-diethoxypropyl)furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic conversion of 2-(3,3-diethoxypropyl)furan, a furan derivative with a protected aldehyde functionality in its side chain. Due to the limited direct literature on this specific compound, the following protocols and pathways are proposed based on established principles of furan chemistry and the reactivity of analogous compounds.
Introduction
This compound is a valuable intermediate in organic synthesis, offering a latent aldehyde group that can be deprotected under acidic conditions. Its catalytic conversion can lead to a variety of saturated and ring-opened products with applications in polymer chemistry, pharmaceuticals, and as specialty chemicals. The primary catalytic transformations envisioned for this molecule are hydrogenation of the furan ring and, under more forcing or acidic conditions, hydrogenolysis of the acetal group and/or the furan ring C-O bonds.
Potential Catalytic Conversion Pathways
The catalytic conversion of this compound can proceed through several pathways depending on the catalyst, solvent, and reaction conditions. The main transformations include:
-
Furan Ring Hydrogenation: Saturation of the furan ring to yield the corresponding tetrahydrofuran derivative. The acetal group is expected to remain intact under neutral or basic hydrogenation conditions.
-
Acetal Hydrolysis and Subsequent Reactions: Under acidic conditions, the diethyl acetal can be hydrolyzed to the corresponding aldehyde. This aldehyde can then undergo further hydrogenation to an alcohol or other transformations.
-
Hydrogenolysis: Cleavage of C-O bonds, either in the furan ring (leading to diols or other linear compounds) or in the acetal group.
A diagram of the proposed reaction pathways is presented below.
Caption: Proposed catalytic conversion pathways of this compound.
Data Presentation
The following tables summarize the expected products and potential yields for the key catalytic conversions of this compound based on analogous reactions reported in the literature. It is important to note that these are projected values and actual results may vary.
Table 1: Furan Ring Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Major Product | Expected Yield (%) | Reference Analogy |
| 5% Pd/C | Ethanol | 25-50 | 1-10 | 2-(3,3-diethoxypropyl)tetrahydrofuran | >90 | Catalytic Hydrogenation of Furfural Diethyl Acetal[1] |
| 5% Ru/C | Methanol | 50-80 | 20-50 | 2-(3,3-diethoxypropyl)tetrahydrofuran | >95 | General furan hydrogenation literature |
Table 2: Acid-Catalyzed Acetal Hydrolysis
| Catalyst | Solvent | Temperature (°C) | Major Product | Expected Yield (%) | Reference Analogy |
| Amberlyst-15 | Acetone/Water | 40-60 | 3-(Furan-2-yl)propanal | >95 | General acetal hydrolysis principles[2][3][4] |
| 0.1 M HCl | THF/Water | 25 | 3-(Furan-2-yl)propanal | >98 | Standard organic chemistry protocols |
Table 3: Hydrogenolysis to Linear Products
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Major Products | Expected Yield (%) | Reference Analogy |
| 4% Pt-Re/C | 1,4-Dioxane/Water | 150-200 | 50-80 | 1,7-Nonanediol, other diols and alcohols | 40-60 | Hydrogenolysis of other furan derivatives |
| 5% Ni-Cu/Al₂O₃ | 2-Propanol | 180-220 | 40-60 | Mixture of linear alcohols and ethers | 30-50 | Hydrogenolysis of furan compounds |
Experimental Protocols
The following are detailed, hypothetical protocols for the key catalytic transformations of this compound.
Protocol for Furan Ring Hydrogenation
Objective: To selectively hydrogenate the furan ring of this compound to yield 2-(3,3-diethoxypropyl)tetrahydrofuran.
Materials:
-
This compound
-
5% Palladium on activated carbon (Pd/C)
-
Ethanol (anhydrous)
-
High-pressure autoclave reactor with magnetic stirring
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a glass liner of a high-pressure autoclave, add this compound (e.g., 1.0 g, 5.0 mmol).
-
Add 5% Pd/C catalyst (e.g., 50 mg, 5 wt% of the substrate).
-
Add anhydrous ethanol (20 mL) to the liner.
-
Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at room temperature (or gently heat to 40-50 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the hydrogenation of this compound.
Protocol for Acid-Catalyzed Acetal Hydrolysis
Objective: To selectively hydrolyze the diethyl acetal group to an aldehyde, yielding 3-(furan-2-yl)propanal.
Materials:
-
This compound
-
Amberlyst-15 ion-exchange resin
-
Acetone
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Sodium bicarbonate (for neutralization)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 5.0 mmol) in a mixture of acetone (15 mL) and deionized water (5 mL).
-
Add Amberlyst-15 resin (e.g., 200 mg).
-
Stir the mixture at 40-60 °C for 2-4 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 resin, washing the resin with acetone.
-
Neutralize the filtrate with a small amount of solid sodium bicarbonate until effervescence ceases.
-
Filter again to remove any solids.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography if necessary.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Hydrogenation reactions should be performed with appropriate safety measures for handling flammable gases under pressure.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The catalytic conversion of this compound presents a versatile platform for the synthesis of a range of valuable chemicals. By carefully selecting the catalyst and reaction conditions, it is possible to selectively target the furan ring for hydrogenation or to deprotect the acetal for further transformations. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this furan derivative. Further optimization of reaction parameters will be necessary to achieve high yields and selectivities for desired products.
References
- 1. Journal of Siberian Federal University. Chemistry: Catalytic Hydrogenation of Furfural Diethyl Acetal to Ethyl Furfuryl Ether | Journal of Siberian Federal University [journal.sfu-kras.ru]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Protecting Group Strategies Utilizing 2-(3,3-diethoxypropyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
In complex organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. While conventional protecting groups for functionalities like alcohols, amines, and carboxylic acids are well-documented, the utility of bifunctional masking agents offers unique synthetic advantages. This document outlines a proposed protecting group strategy centered on the use of 2-(3,3-diethoxypropyl)furan .
Extensive literature searches indicate that this compound is not employed as a standard, simple protecting group for a single functional moiety. Instead, its chemical structure suggests a more nuanced application: a masked bifunctional C7-building block. This strategy allows for the introduction of a latent 1,4-dicarbonyl (or dicarboxylic acid) functionality, derived from the furan ring, and a propanal moiety, concealed as a diethyl acetal. This approach is particularly valuable in synthetic pathways where the sequential or simultaneous unmasking of these functionalities is required.
The furan ring can be viewed as a stable precursor to a 1,4-dicarbonyl system, which can be revealed through oxidative cleavage.[1][2][3] Concurrently, the diethyl acetal serves as a robust protecting group for an aldehyde, stable to a wide range of nucleophilic and basic conditions, and can be deprotected under acidic conditions.[4][5][6]
Proposed Protecting Group Strategy
The core of this strategy is the attachment of the this compound moiety to a substrate, followed by selective deprotection of either the furan ring (to a 1,4-dicarbonyl or a dicarboxylic acid) or the diethyl acetal (to an aldehyde), or both.
Logical Workflow of the Proposed Strategy
Caption: Proposed workflow for the use of this compound as a masked bifunctional synthon.
Experimental Protocols
1. Synthesis of this compound
While not a direct "protection" step, the synthesis of the reagent is a prerequisite. A plausible route is the acid-catalyzed reaction of 2-furanacrolein with ethanol. A more direct synthesis has been reported from 3,3-diethoxypropyne.[7]
2. Proposed Protocol for Attachment to an Aromatic Substrate (Friedel-Crafts Type Alkylation)
This protocol is a hypothetical application for attaching the furan moiety to an electron-rich aromatic ring.
-
Materials:
-
This compound
-
Electron-rich aromatic substrate (e.g., anisole)
-
Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the aromatic substrate (1.0 eq) and this compound (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3. Deprotection Protocols
a) Unmasking the Aldehyde: Hydrolysis of the Diethyl Acetal
-
Materials:
-
Substrate with this compound moiety
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the protected substrate (1.0 eq) in a mixture of THF and 1 M HCl (e.g., 2:1 v/v).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.[5][6]
-
Once the starting material is consumed, neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting aldehyde by column chromatography if necessary.
-
b) Unmasking the 1,4-Dicarbonyl/Dicarboxylic Acid: Oxidative Cleavage of the Furan Ring
This can be achieved through ozonolysis or other oxidative methods.[8][9][10][11]
-
Protocol for Ozonolysis:
-
Materials:
-
Substrate with this compound moiety
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) for reductive workup
-
Hydrogen peroxide (H₂O₂) for oxidative workup
-
-
Procedure (Reductive Workup to 1,4-dicarbonyl):
-
Dissolve the substrate (1.0 eq) in DCM or MeOH at -78 °C (dry ice/acetone bath).
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent such as dimethyl sulfide (2.0 eq) or triphenylphosphine (1.5 eq) and allow the solution to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 1,4-dicarbonyl compound by chromatography.
-
-
Procedure (Oxidative Workup to Dicarboxylic Acid):
-
Follow steps 1-3 of the reductive workup protocol.
-
Add hydrogen peroxide (30% aqueous solution, 2-3 eq) and allow the mixture to warm to room temperature and stir for several hours.
-
Perform an appropriate aqueous workup to isolate the dicarboxylic acid.
-
-
Deprotection Pathways Diagram
Caption: Deprotection pathways for unmasking functionalities from the this compound moiety.
Data Presentation
The following table summarizes the expected transformations and typical yields based on analogous reactions reported in the literature for furan cleavage and acetal hydrolysis.
| Transformation | Reagents and Conditions | Product Functional Group(s) | Expected Yield Range (%) | Reference(s) |
| Acetal Hydrolysis | 1 M HCl, THF, rt | Aldehyde | 85-95% | [5][6] |
| Furan Ozonolysis (Reductive Workup) | 1. O₃, DCM, -78 °C2. DMS | 1,4-Dicarbonyl | 70-90% | [8][10] |
| Furan Ozonolysis (Oxidative Workup) | 1. O₃, DCM, -78 °C2. H₂O₂ | Dicarboxylic Acid | 60-85% | [11][12] |
Conclusion
The use of this compound as a protecting group represents a sophisticated strategy for introducing masked bifunctionality into a molecule. While not a conventional protecting group in the simplest sense, its application allows for the strategic unmasking of an aldehyde and a 1,4-dicarbonyl or dicarboxylic acid moiety. The protocols provided herein are based on established chemical transformations of the constituent functional groups and offer a framework for the application of this strategy in complex molecule synthesis. Researchers should optimize the proposed attachment and deprotection conditions for their specific substrates.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 3. Oxidative Cleavage of Furans [ouci.dntb.gov.ua]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Gas-phase ozonolysis of furans, methylfurans, and dimethylfurans in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Aqueous ozonation of furans: Kinetics and transformation mechanisms leading to the formation of α,β-unsaturated dicarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Synthesis of Heterocyclic Compounds from 2-(3,3-Diethoxypropyl)furan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, primarily indolizine derivatives, utilizing 2-(3,3-diethoxypropyl)furan as a key starting material. The synthetic strategy hinges on the initial conversion of the furan derivative to a reactive aldehyde intermediate, which then undergoes cyclization reactions to afford the target heterocyclic systems.
Overview of the Synthetic Strategy
The primary synthetic pathway involves a two-step process:
-
Acid-Catalyzed Hydrolysis: The acetal group of this compound is hydrolyzed under acidic conditions to yield the corresponding aldehyde, 3-(furan-2-yl)propanal.
-
Cyclization to Heterocycles: The resulting aldehyde serves as a versatile precursor for the construction of various heterocyclic scaffolds. A key application is the synthesis of indolizine derivatives through reactions with pyridine and its derivatives. This can be achieved via mechanisms such as the Tschitschibabin reaction or 1,3-dipolar cycloaddition of pyridinium ylides.
Experimental Protocols
Protocol 1: Synthesis of 3-(Furan-2-yl)propanal
This protocol details the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Dilute Hydrochloric Acid (e.g., 1 M HCl) or another suitable acid catalyst
-
Organic solvent (e.g., Dichloromethane, Diethyl ether)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
Add the dilute acid catalyst to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-(furan-2-yl)propanal.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Furo[3,2-b]pyridine Derivatives (Indolizine Analogs)
This protocol describes a potential pathway for the synthesis of a furan-fused pyridine system, an analog of indolizine, from 3-(furan-2-yl)propanal. This is a variation of the Tschitschibabin pyridine synthesis.[1]
Materials:
-
3-(Furan-2-yl)propanal
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
An α,β-unsaturated carbonyl compound (optional, for substituted pyridines)
-
Catalyst (e.g., modified alumina or silica)
-
High-temperature reactor or furnace
Procedure:
-
A mixture of 3-(furan-2-yl)propanal and ammonia (or an ammonium salt) is prepared. For the synthesis of substituted derivatives, an α,β-unsaturated carbonyl compound can be included.
-
The reactant mixture is passed over a heated oxide catalyst (e.g., alumina or silica) in a tube furnace.
-
The reaction is typically carried out at elevated temperatures, in the range of 350-500 °C.[1]
-
The product mixture is collected from the reactor outlet.
-
The desired furo[3,2-b]pyridine derivative is isolated and purified from the product mixture using standard techniques such as distillation or chromatography.
Protocol 3: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
This protocol outlines the synthesis of indolizines from 3-(furan-2-yl)propanal (which can be transformed into a suitable dipolarophile) and a pyridine derivative.
Materials:
-
3-(Furan-2-yl)propanal
-
A pyridine derivative (e.g., pyridine, 2-methylpyridine)
-
An α-halo ketone (e.g., phenacyl bromide) to form the pyridinium ylide
-
A base (e.g., triethylamine, potassium carbonate)
-
A suitable dipolarophile derived from 3-(furan-2-yl)propanal (e.g., furan-2-acrolein derivative)
-
Anhydrous solvent (e.g., acetonitrile, DMF)
Procedure:
-
Formation of the Pyridinium Ylide:
-
React the chosen pyridine derivative with an α-halo ketone in an anhydrous solvent to form the corresponding N-phenacylpyridinium salt.
-
Generate the pyridinium ylide in situ by treating the pyridinium salt with a base.
-
-
Preparation of the Dipolarophile:
-
The aldehyde, 3-(furan-2-yl)propanal, can potentially undergo an intramolecular condensation/dehydration to form a cyclic enol ether which could act as a dipolarophile, or it can be chemically modified to an α,β-unsaturated carbonyl compound.
-
-
1,3-Dipolar Cycloaddition:
-
Add the dipolarophile to the in situ generated pyridinium ylide.
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude indolizine derivative by column chromatography.
-
Data Presentation
Table 1: Summary of Potential Reactions and Products
| Starting Material | Reagents | Reaction Type | Potential Product |
| This compound | Dilute Acid | Acetal Hydrolysis | 3-(Furan-2-yl)propanal |
| 3-(Furan-2-yl)propanal | Ammonia, α,β-Unsaturated Carbonyl | Tschitschibabin Pyridine Synthesis | Substituted Furo[3,2-b]pyridines |
| Pyridine, α-Halo Ketone, Base, Furan-2-acrolein derivative | 1,3-Dipolar Cycloaddition | Substituted Indolizines |
Visualizations
Synthetic Pathway from this compound to Heterocycles
Caption: Overall synthetic scheme.
Experimental Workflow for Indolizine Synthesis
Caption: Experimental workflow.
References
Application Notes and Protocols for Polymerization Reactions Involving Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common polymerization reactions involving furan derivatives, with a focus on experimental protocols and data presentation. The information is intended to guide researchers in the synthesis and characterization of furan-based polymers for various applications, including the development of novel drug delivery systems and advanced materials.
Diels-Alder Polymerization of Furan and Maleimide Derivatives for Thermoreversible Networks
The Diels-Alder (DA) reaction, a [4+2] cycloaddition between a conjugated diene (furan) and a dienophile (maleimide), is a widely utilized method for creating thermoreversible polymer networks.[1][2][3] These materials exhibit self-healing properties, as the covalent bonds can be reversibly broken and reformed with thermal stimuli.[4][5] The forward DA reaction typically occurs at lower temperatures, forming a cross-linked network, while the reverse (retro-Diels-Alder or rDA) reaction is induced by heating, leading to dissociation and allowing the material to be reprocessed or healed.[4][6]
Logical Relationship of Diels-Alder Polymerization
Caption: Reversible Diels-Alder reaction between furan and maleimide.
Experimental Protocol: Synthesis of a Thermoreversible Furan/Maleimide Network
This protocol is adapted from studies on the synthesis of reversible covalent polymer networks based on a four-functional furan compound and a bismaleimide.[1]
Materials:
-
Four-functional furan compound (e.g., F400, a furan-functionalized Jeffamine)
-
Bismaleimide (e.g., DPBM)
-
Chloroform (CHCl₃)
-
Hydroquinone (radical inhibitor)
Procedure:
-
In a reaction vessel, dissolve the four-functional furan compound and the bismaleimide in chloroform. The stoichiometric ratio of maleimide to furan can be varied to control the crosslink density and material properties.[1][7]
-
Add hydroquinone (approximately 5 wt% of the bismaleimide) to the mixture to prevent the homopolymerization of maleimide at elevated temperatures.[7]
-
Stir the mixture for 24 hours at room temperature to ensure complete dissolution and mixing of the reagents.[7]
-
Cast the solution into a mold and allow the solvent to evaporate. During evaporation, the concentration of furan and maleimide increases, driving the equilibrium towards the formation of Diels-Alder crosslinks and network formation.[1]
-
To complete the reaction, the cast film can be heated in an oven at a moderate temperature (e.g., 60°C) for an extended period (e.g., 6 hours).[8]
Quantitative Data: Influence of Stoichiometry on Network Properties
The stoichiometric ratio of maleimide to furan (r) significantly impacts the properties of the resulting polymer network.[1]
| Maleimide to Furan Ratio (r) | Glass Transition Temperature (Tg) (°C) | Young's Modulus (MPa) | Gel Transition Temperature (°C) |
| 1.0 | 45 | 1200 | 85 |
| 0.8 | 35 | 800 | 75 |
| 0.6 | 25 | 400 | 65 |
Note: The values presented are illustrative and based on trends reported in the literature. Actual values will depend on the specific monomers and reaction conditions used.[1]
Ring-Opening Polymerization (ROP) of Furan Derivatives
Ring-opening polymerization (ROP) is another important method for synthesizing polymers from cyclic furan-based monomers.[9] This chain-growth polymerization can be initiated by cationic, anionic, or other mechanisms.[9] For instance, 2,5-dihydro-2,5-dimethoxyfuran can be polymerized via a cationic ring-opening mechanism.[10] Frontal Ring-Opening Metathesis Polymerization (FROMP) has also been employed for the energy-efficient production of high-performance polymers from furan-derived monomers.[11][12]
Experimental Workflow for FROMP of Furan Derivatives
References
- 1. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The application of the Diels-Alder reaction to polymer syntheses based on furan/maleimide reversible couplings | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. biblio.vub.ac.be [biblio.vub.ac.be]
- 8. Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(3,3-Diethoxypropyl)furan in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,3-diethoxypropyl)furan serves as a valuable and versatile building block in the synthesis of complex natural products. Its structure, featuring a protected aldehyde function on a propyl chain attached to a furan ring, allows for a variety of synthetic manipulations. This application note will detail the utility of this compound through its deprotection to 3-(2-furyl)propanal and subsequent elaboration into furan-containing natural products. A detailed protocol for the synthesis of the furanoterpenoid Dendrolasin, a representative natural product, is provided to illustrate the practical application of furan-based synthons in total synthesis.
Introduction
Furan moieties are present in a wide array of natural products exhibiting diverse biological activities. The furan ring can be a key pharmacophore or a versatile synthetic handle for further chemical transformations. This compound is a stable precursor to the reactive 3-(2-furyl)propanal. The diethyl acetal protecting group allows for the manipulation of other parts of a molecule without undesired reactions of the aldehyde functionality. This strategic protection is crucial in multi-step syntheses of complex natural products.
This document provides a detailed protocol for the synthesis of Dendrolasin, a furanoterpenoid first isolated from the ant Dendrolasius fuliginosus. The synthesis highlights the utility of a furan building block, conceptually demonstrating the synthetic potential of this compound after deprotection and functional group manipulation.
Key Synthetic Applications
The primary application of this compound in natural product synthesis involves its role as a masked aldehyde. The synthetic strategy typically involves:
-
Deprotection: Acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality, yielding 3-(2-furyl)propanal.
-
Carbon Chain Elongation: The resulting aldehyde can undergo various C-C bond-forming reactions, such as Wittig reactions, aldol condensations, or Grignard additions, to extend the side chain.
-
Further Transformations: The furan ring itself can be a site for further reactions, including lithiation followed by electrophilic quench, Diels-Alder reactions, or oxidative cleavage to generate new functionalities.
A notable example of a similar transformation is the synthesis of Rosefuran, a fragrant component of rose oil. The synthesis of Rosefuran can be achieved via a Wittig reaction of 3-methyl-2-furanacetaldehyde, a close analog of the deprotected form of the title compound, with triphenylphosphonium isopropylide, affording the natural product in a 67% yield.[1]
Synthesis of Dendrolasin: An Exemplary Protocol
The following protocol details the synthesis of Dendrolasin starting from the readily available furfural, which can be conceptually extended to a synthesis starting from this compound after appropriate functional group interconversions. This synthesis demonstrates a common strategy for the elaboration of a furan core into a more complex natural product.
Overall Synthetic Scheme
Figure 1: Synthetic pathway for Dendrolasin from furfural.
Experimental Protocols
Step 1: Synthesis of Furfuryl alcohol
-
Reaction: Reduction of Furfural
-
Procedure: To a solution of furfural (10.0 g, 104 mmol) in ethanol (100 mL) at 0 °C is slowly added sodium borohydride (1.97 g, 52 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water (50 mL) and diethyl ether (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford furfuryl alcohol as a colorless oil.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Furfural | 96.09 | 10.0 | 104 |
| Sodium Borohydride | 37.83 | 1.97 | 52 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| Furfuryl alcohol | 98.10 | 9.7 | 95 |
Step 2: Synthesis of 2-(Bromomethyl)furan
-
Reaction: Bromination of Furfuryl alcohol
-
Procedure: To a solution of furfuryl alcohol (9.7 g, 99 mmol) and pyridine (1.56 g, 19.8 mmol) in anhydrous diethyl ether (150 mL) at -10 °C is added dropwise a solution of phosphorus tribromide (9.8 g, 36.3 mmol) in diethyl ether (50 mL). The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by pouring it onto ice-water (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to give 2-(bromomethyl)furan as a pale yellow oil.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Furfuryl alcohol | 98.10 | 9.7 | 99 |
| Phosphorus tribromide | 270.69 | 9.8 | 36.3 |
| Pyridine | 79.10 | 1.56 | 19.8 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 2-(Bromomethyl)furan | 160.99 | 12.0 | 75 |
Step 3: Synthesis of Furfuryltriphenylphosphonium bromide
-
Reaction: Formation of Phosphonium Salt
-
Procedure: A solution of 2-(bromomethyl)furan (12.0 g, 74.5 mmol) and triphenylphosphine (21.5 g, 82.0 mmol) in toluene (150 mL) is heated at reflux for 4 hours. The mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to afford furfuryltriphenylphosphonium bromide.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-(Bromomethyl)furan | 160.99 | 12.0 | 74.5 |
| Triphenylphosphine | 262.29 | 21.5 | 82.0 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| Furfuryltriphenylphosphonium bromide | 423.28 | 29.8 | 94 |
Step 4: Synthesis of Dendrolasin
-
Reaction: Wittig Reaction and Alkylation
-
Procedure: To a suspension of furfuryltriphenylphosphonium bromide (10.0 g, 23.6 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.6 M in hexanes, 15.5 mL, 24.8 mmol) dropwise. The resulting deep red solution is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C for 1 hour. The solution is then cooled back to -78 °C, and a solution of geranyl bromide (5.6 g, 25.8 mmol) in THF (20 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield Dendrolasin as a colorless oil.
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| Furfuryltriphenylphosphonium bromide | 423.28 | 10.0 | 23.6 |
| n-Butyllithium | 64.06 | 1.59 | 24.8 |
| Geranyl bromide | 217.13 | 5.6 | 25.8 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| Dendrolasin | 218.34 | 3.5 | 68 |
Logical Workflow for Utilizing this compound
Figure 2: Conceptual workflow for the synthesis of natural products.
Conclusion
This compound is a valuable synthetic precursor for the introduction of a furan-containing side chain in the total synthesis of natural products. Its protected aldehyde functionality allows for a wide range of chemical transformations on other parts of the molecule before its deprotection and subsequent elaboration. The provided protocol for the synthesis of Dendrolasin illustrates a practical and efficient strategy for the construction of furanoterpenoids, highlighting the importance of furan-based building blocks in modern organic synthesis. Researchers in drug development and natural product synthesis can utilize these methodologies to access novel furan-containing compounds with potential biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3,3-diethoxypropyl)furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 2-(3,3-diethoxypropyl)furan.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield after purification | - Decomposition during distillation: The compound may be thermally sensitive. - Incomplete extraction: The product may not be fully extracted from the reaction mixture. - Decomposition on silica gel: The furan ring is sensitive to acidic conditions, and standard silica gel can cause degradation.[1] - Hydrolysis of the acetal: The acetal group is sensitive to acid and can be cleaved during acidic work-up or on acidic stationary phases. | - Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and minimize thermal stress. While a specific boiling point for this compound under vacuum is not readily available in the literature, careful distillation under high vacuum is recommended. - Optimize Extraction: Ensure complete extraction by using a suitable organic solvent and performing multiple extractions. Check the pH of the aqueous layer to ensure it is not acidic. - Use Neutralized Silica Gel: Deactivate silica gel by washing with a solution of triethylamine in your eluent (e.g., 1-3% triethylamine) before performing column chromatography.[1] Alternatively, use a different stationary phase like neutral alumina. - Aqueous Work-up with Base: During the work-up, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid. |
| Product discoloration (turns yellow or brown) | - Oxidation: Furan derivatives can be susceptible to air oxidation, leading to colored impurities.[2] - Polymerization: Acidic conditions can induce polymerization of the furan ring. | - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. - Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature. - Avoid Strong Acids: Minimize exposure to acidic conditions throughout the synthesis and purification process. |
| Presence of impurities after purification | - Unreacted starting materials: Furan, bromoacetaldehyde diethyl acetal, or 3,3-diethoxypropyne may be present. - Hydrolysis product: The corresponding aldehyde from the hydrolysis of the acetal group may be present. - Side-products from synthesis: Byproducts from the specific synthetic route used. | - Fractional Distillation: If boiling points are sufficiently different, careful fractional distillation under vacuum can separate the product from impurities. - Column Chromatography: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective for separating compounds with different polarities.[3] - Aqueous Wash: An aqueous wash can help remove water-soluble impurities. A mild basic wash can remove acidic byproducts. |
| Inconsistent results in column chromatography | - Irregular packing of the column: This can lead to channeling and poor separation. - Inappropriate solvent system: The chosen eluent may not provide adequate separation of the product from impurities. | - Proper Column Packing: Ensure the silica gel or other stationary phase is packed uniformly in the column. - TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to find an eluent that gives good separation between your product and the impurities. Good starting points for furan derivatives can range from 10-50% ethyl acetate in hexanes for compounds of "normal" polarity.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for furan derivatives like this compound are vacuum distillation and column chromatography. Given the potential for thermal degradation, vacuum distillation is often preferred to reduce the boiling point.[4] Column chromatography over silica gel or alumina can also be effective, but care must be taken to avoid decomposition of the acid-sensitive furan ring and acetal group.[1] A column-free purification involving an aqueous work-up to remove polar impurities can also be considered.
Q2: My this compound sample is turning dark upon storage. How can I prevent this?
A2: Discoloration is often a sign of decomposition or oxidation. Furans are known to be sensitive to air and light.[3] To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), in a sealed container protected from light (e.g., an amber vial), and at a low temperature (refrigerator or freezer).
Q3: I see an unexpected aldehyde peak in my NMR/GC-MS. What could be the cause?
A3: The presence of an aldehyde is likely due to the hydrolysis of the diethyl acetal group. This can occur if the compound is exposed to acidic conditions during the reaction work-up or purification. Even weakly acidic environments, such as standard silica gel, can catalyze this hydrolysis. Ensure all work-up steps are performed under neutral or slightly basic conditions and consider using neutralized silica gel for chromatography.
Q4: What are some potential impurities I should look for in my crude this compound?
A4: Potential impurities will depend on your synthetic route. If you are preparing it via the alkylation of furan with a 3,3-diethoxypropyl halide, you might have unreacted furan and the halide starting material. If synthesizing from 3,3-diethoxypropyne, unreacted alkyne could be present. Other potential impurities include the hydrolyzed aldehyde and any byproducts from side reactions.
Experimental Protocols
General Column-Free Purification Protocol for Furan Acetals
This protocol is a general guideline and may need to be optimized for your specific reaction mixture.
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Quenching: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acid catalyst.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
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Further Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography using a neutralized stationary phase.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
References
Technical Support Center: Synthesis of 2-(3,3-diethoxypropyl)furan
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,3-diethoxypropyl)furan.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of this compound, which is often prepared via the Friedel-Crafts alkylation of furan with an appropriate electrophile, such as 3,3-diethoxypropyl bromide, in the presence of a Lewis acid catalyst. Furan's sensitivity to strong acids can lead to undesired side reactions.
Common Problems, Potential Causes, and Solutions
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Furan Polymerization: Furan readily polymerizes in the presence of strong acids. The use of a strong Lewis acid or high reaction temperatures can promote this side reaction. | - Use a milder Lewis acid catalyst (e.g., ZnCl₂, SnCl₄).- Maintain a low reaction temperature (typically below 0°C).- Slowly add the alkylating agent to the furan solution to keep its concentration low. |
| Decomposition of Starting Material: The 3,3-diethoxypropyl halide may be unstable under the reaction conditions. | - Ensure the alkylating agent is pure and freshly prepared or distilled.- Use an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen. | |
| Presence of Multiple Spots on TLC / Peaks in GC-MS | Overalkylation: The product, this compound, can undergo a second alkylation, leading to di-substituted furan impurities. | - Use an excess of furan relative to the alkylating agent. This favors the mono-alkylation product. |
| Isomerization: Carbocation rearrangements of the alkylating agent can lead to the formation of isomeric products. | - While less common with this specific substrate, using a milder catalyst and low temperatures can minimize carbocation rearrangements. | |
| Hydrolysis of the Acetal: The diethoxypropyl group is an acetal, which can be hydrolyzed to the corresponding aldehyde in the presence of acid and water. | - Use anhydrous reaction conditions. Dry all glassware and solvents thoroughly.- Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst promptly. | |
| Dark, Tarry, or Resinous Crude Product | Extensive Furan Polymerization: This is a more severe case of the issue causing low yields. | - In addition to the solutions for low yield, consider further dilution of the reaction mixture.- Ensure efficient stirring to dissipate localized heat and concentration gradients. |
| Difficulty in Purification | Close Boiling Points of Impurities: Some byproducts may have boiling points very close to the desired product, making purification by simple distillation challenging. | - Employ fractional distillation with a high-efficiency column.[1] - Consider column chromatography on silica gel for the separation of polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most prevalent impurities are typically polymers or resinous materials resulting from the acid-catalyzed polymerization of furan. Furan is highly sensitive to acidic conditions, which are often required for Friedel-Crafts alkylation. Overalkylation, leading to 2,5-bis(3,3-diethoxypropyl)furan, is another significant possibility, especially if the stoichiometry is not carefully controlled.
Q2: How can I minimize the formation of polymeric byproducts?
A2: To minimize polymerization, it is crucial to use mild reaction conditions. This includes employing a less reactive Lewis acid catalyst, maintaining a low reaction temperature, and using an excess of furan relative to the alkylating agent. Slow, dropwise addition of the alkylating agent to the furan solution can also help to keep the concentration of the reactive electrophile low, thereby reducing the rate of polymerization.
Q3: My crude product is a dark, viscous oil. Is it salvageable?
A3: A dark, tarry appearance is indicative of significant furan polymerization. While it may be possible to isolate some of the desired product through careful purification, the yield will likely be low. The primary methods for attempting to salvage the product would be fractional distillation under reduced pressure or column chromatography to separate the product from the high-molecular-weight polymers.
Q4: What analytical techniques are best for identifying impurities?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying volatile impurities and byproducts. The mass spectra can help in elucidating the structures of these minor components. Nuclear magnetic resonance (NMR) spectroscopy (both ¹H and ¹³C) is also invaluable for characterizing the structure of the main product and identifying major impurities, especially isomeric byproducts.
Q5: Are there alternative synthesis routes that might produce fewer impurities?
A5: While Friedel-Crafts alkylation is a common approach, other methods could be explored. For instance, a one-pot synthesis starting from 3,3-diethoxypropyne and an appropriate aldehyde in the presence of a titanium reagent has been reported for similar 2-substituted furans, which may offer a different impurity profile.[2] Another approach could involve the reaction of a furan-based organometallic reagent (e.g., 2-furyllithium or a 2-furyl Grignard reagent) with a suitable electrophile derived from 3,3-diethoxypropanal.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of Furan
Disclaimer: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and safety protocols.
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of freshly distilled furan (typically in excess) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
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Cooling: The solution is cooled to the desired reaction temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.
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Catalyst Addition: The Lewis acid catalyst (e.g., tin(IV) chloride or zinc chloride) is added cautiously to the stirred furan solution.
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Addition of Alkylating Agent: The alkylating agent, 3,3-diethoxypropyl bromide, is added dropwise from the dropping funnel to the reaction mixture over a period of time, ensuring the temperature remains constant.
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Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Quenching: Once the reaction is complete, it is carefully quenched by pouring it into a cold, dilute solution of a weak base (e.g., sodium bicarbonate) or water.
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Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by fractional distillation under vacuum to isolate the this compound.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
troubleshooting low yield in 2-(3,3-diethoxypropyl)furan reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-(3,3-diethoxypropyl)furan and related furan alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during the synthesis of this compound, particularly when using the common method of alkylating 2-furyllithium with an appropriate electrophile such as 1-bromo-3,3-diethoxypropane.
Q1: My reaction yield is very low, or I'm not isolating any of the desired product. What are the most likely causes?
A1: Low or no yield in this reaction can stem from several critical factors, often related to the stability of the reagents and intermediates. The primary suspects are:
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Degradation of 2-Furyllithium: The organolithium intermediate is unstable at higher temperatures. If the reaction is not kept sufficiently cold (ideally between -78°C and -20°C) during its formation and subsequent alkylation, it can rapidly decompose.
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Moisture in the Reaction: Organolithium reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials (furan, n-BuLi, or the alkylating agent) will quench the 2-furyllithium, preventing the desired reaction.
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Acidic Workup Conditions: The target molecule, this compound, contains an acetal functional group. Acetals are sensitive to acid and will hydrolyze back to the corresponding aldehyde in the presence of aqueous acid. An acidic workup (e.g., quenching with HCl or NH4Cl solution) is a very common cause of product loss.
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Poor Quality Reagents: The quality of the n-butyllithium (n-BuLi) is crucial. Over time, n-BuLi solutions can degrade, leading to a lower actual concentration than stated on the bottle. This results in incomplete formation of 2-furyllithium. Similarly, the alkylating agent, 1-bromo-3,3-diethoxypropane, should be pure.
Q2: My GC-MS analysis shows a significant amount of 2-butylfuran and octane as byproducts. What is causing this?
A2: The presence of 2-butylfuran is a classic indicator of a side reaction known as lithium-halogen exchange . This occurs when unreacted n-butyllithium is present in the reaction mixture when the alkyl bromide is added. Instead of the desired SN2 reaction, the n-BuLi can swap its butyl group for the bromine on the electrophile, generating pentyllithium, which then gets quenched, or other byproducts. This leads to the formation of 2-butylfuran from the reaction of butyllithium with the furan ring.
Troubleshooting Steps:
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Ensure Complete Lithiation: Allow sufficient time for the reaction between furan and n-BuLi to go to completion before adding the alkylating agent.
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Optimize Stoichiometry: Use a slight excess of furan (e.g., 1.05-1.1 equivalents) relative to n-BuLi to ensure all the n-BuLi is consumed.
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Low Temperature Addition: Add the 1-bromo-3,3-diethoxypropane slowly and at a very low temperature (e.g., -78°C) to favor the desired alkylation reaction over the lithium-halogen exchange.
Q3: I observe a lot of dark, polymeric material in my reaction flask after quenching. What is happening?
A3: Furan and its derivatives are known to be sensitive to acid and can undergo polymerization.[1] This is often triggered by:
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Localized Hotspots: If the reaction is allowed to warm up too quickly, especially during the addition of reagents, localized heating can initiate polymerization.
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Acidic Impurities: Impurities in the starting materials or solvents can contribute to polymerization.
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Inappropriate Quenching: Quenching the reaction with a strong acid can cause rapid polymerization of any unreacted furan or the product itself.
To mitigate this, ensure all reactions are performed at low temperatures with efficient stirring, use pure reagents, and employ a non-acidic workup procedure.
Q4: How can I improve the overall yield and selectivity of my reaction?
A4: Optimizing several parameters can lead to significant improvements in yield and selectivity. Consider the following:
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Solvent Choice: Tetrahydrofuran (THF) is a common solvent for this reaction. However, some studies on related Grignard reactions suggest that 2-methyltetrahydrofuran (2-MeTHF) can lead to higher yields and better chemoselectivities. Diethyl ether is another alternative that can influence reactivity.
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Temperature Control: This is arguably the most critical parameter. Maintain a consistently low temperature throughout the formation of the organolithium and the alkylation step.
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Alternative Organometallic Reagents: To avoid the issue of lithium-halogen exchange, consider preparing the Grignard reagent, 2-furylmagnesium bromide. This can be formed by reacting 2-bromofuran with magnesium turnings. Grignard reagents are generally less reactive than their organolithium counterparts and may offer better selectivity.
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Workup Procedure: Always use a neutral or slightly basic workup. Quenching the reaction with a saturated solution of sodium bicarbonate or water, followed by extraction, is recommended to preserve the acid-sensitive acetal group.
Data Presentation: Reaction Parameter Comparison
The following table summarizes key reaction parameters and their expected impact on the synthesis of this compound.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Organometallic Reagent | 2-Furyllithium (from n-BuLi) | 2-Furylmagnesium Bromide | Condition B may reduce lithium-halogen exchange byproducts. |
| Reaction Temperature | -20°C to 0°C | -78°C | Lower temperature in B minimizes decomposition and side reactions. |
| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF may offer improved yield and selectivity. |
| Workup Quench | Saturated NH4Cl (acidic) | Saturated NaHCO3 (neutral) | Neutral quench in B prevents hydrolysis of the acetal product. |
| n-BuLi Stoichiometry | 1.1 eq. vs. Furan | 0.95 eq. vs. Furan | Using slightly less n-BuLi ensures it is fully consumed. |
Experimental Protocols
Protocol 1: Synthesis of this compound via 2-Furyllithium
This protocol provides a representative method for the synthesis. Note: All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add freshly distilled furan (1.05 equivalents) and anhydrous tetrahydrofuran (THF).
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Lithiating Furan: Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly, add n-butyllithium (1.0 equivalent, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
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Stir the resulting solution at -78°C for 1 hour to ensure complete formation of 2-furyllithium.
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Alkylation: Slowly add 1-bromo-3,3-diethoxypropane (1.0 equivalent) dropwise to the solution, again maintaining the temperature below -70°C.
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After the addition is complete, allow the reaction to stir at -78°C for an additional 2-3 hours, then slowly warm to room temperature overnight.
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Workup: Cool the reaction mixture to 0°C in an ice bath.
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Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a colorless oil.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in furan alkylation.
References
Furan Synthesis Optimization: A Technical Support Center
Welcome to the Technical Support Center for Furan Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize furan synthesis reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted furans?
A1: The two most widely employed methods for the synthesis of substituted furans are the Paal-Knorr synthesis and the Feist-Benary synthesis. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2][3] The Feist-Benary synthesis, on the other hand, is the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5][6]
Q2: My Paal-Knorr synthesis is giving a low yield. What are the potential causes?
A2: Low yields in a Paal-Knorr synthesis can stem from several factors. A primary challenge is the preparation and purity of the 1,4-dicarbonyl starting material.[1] Additionally, harsh reaction conditions, such as prolonged heating in strong acid, can lead to the degradation of sensitive functional groups on the substrate.[2] Inefficient dehydration or the presence of water can also hinder the final cyclization step.
Q3: I am observing unexpected side products in my Feist-Benary synthesis. What could they be?
A3: A common issue in the Feist-Benary synthesis is the formation of a Paal-Knorr-type furan isomer. This occurs when the intermediate tricarbonyl compound, formed from the initial alkylation, undergoes an acid-catalyzed cyclization instead of the expected base-mediated ring closure.[7][8] The choice of base and reaction conditions is crucial to control this chemoselectivity.
Q4: How can I purify my synthesized furan?
A4: Purification of furans is typically achieved through column chromatography on silica gel.[9][10] The choice of eluent will depend on the polarity of the specific furan derivative. For volatile furans, distillation can be an effective purification method. It is also important to remove any unreacted starting materials and catalysts.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Paal-Knorr Synthesis
Symptoms:
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TLC analysis shows mostly starting material (1,4-dicarbonyl compound).
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The isolated yield of the furan product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Ineffective Catalyst | The strength and type of acid catalyst are critical. Strong protic acids like H₂SO₄ or HCl can be effective, but may cause degradation with sensitive substrates.[1] Consider using milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, which can promote the reaction under less harsh conditions.[1] |
| Insufficient Dehydration | The final step of the Paal-Knorr synthesis is a dehydration. Ensure your reaction is run under anhydrous conditions if possible. The use of dehydrating agents like P₂O₅ or acetic anhydride can be beneficial.[1][2] |
| Suboptimal Temperature | While heating is often required, excessive temperatures can lead to decomposition.[2] Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[1] |
| Poor Quality Starting Material | The 1,4-dicarbonyl precursor must be of high purity. Impurities can interfere with the cyclization.[1] Purify the starting material before use. |
Issue 2: Formation of Isomeric Byproducts in Feist-Benary Synthesis
Symptoms:
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NMR or GC-MS analysis of the product mixture shows the presence of more than one furan isomer.
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Difficulty in isolating the desired furan isomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Base Selection | The choice of base influences the reaction pathway. Strong bases favor the deprotonation of the β-dicarbonyl compound, leading to the desired Feist-Benary product. Weaker bases, or acidic conditions, can promote the formation of the intermediate tricarbonyl which can then cyclize via a Paal-Knorr mechanism.[7] Consider using bases like pyridine or ammonia.[4] |
| Suboptimal Solvent Polarity | The polarity of the solvent can affect the reaction's chemoselectivity. Aprotic polar solvents may favor the S(_N)2 reaction that initiates the Feist-Benary pathway. Experiment with different solvents to find the optimal conditions for your specific substrates. |
| Reaction Temperature and Time | Temperature can influence the relative rates of the competing reaction pathways. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor for the formation of byproducts by TLC or GC-MS. |
Experimental Protocols
Key Experiment 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,5-hexanedione (1 equivalent).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 equivalents).
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Solvent: Add a suitable solvent such as toluene.
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Workup: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.
Key Experiment 2: Feist-Benary Synthesis of a Substituted Furan
Methodology:
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Enolate Formation: In a suitable solvent such as ethanol, treat a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent) with a base like sodium ethoxide (1 equivalent).
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Alkylation: To the resulting enolate, add an α-haloketone (e.g., chloroacetone, 1 equivalent) and stir the mixture.
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Cyclization and Dehydration: The reaction mixture is typically heated to facilitate cyclization and dehydration to the furan product.[6]
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Workup: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product with an organic solvent.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.
Visualizing Workflows and Logic
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
Caption: Troubleshooting workflow for isomeric byproducts in Feist-Benary synthesis.
Caption: General experimental workflows for furan synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 6. Feist-Benary synthesis of furan [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Scope of Feist–Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Betw… [ouci.dntb.gov.ua]
- 9. pnas.org [pnas.org]
- 10. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 2-(3,3-Diethoxypropyl)furan with Acidic Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3,3-diethoxypropyl)furan and its reactions with acidic reagents.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and Formation of a Major Byproduct
Question: I am attempting a reaction with this compound in the presence of an acidic catalyst, but I am observing a low yield of my target molecule and the formation of a significant, unexpected byproduct. What could be the issue?
Answer: A common side reaction with this compound under acidic conditions is an intramolecular cyclization. The reaction likely proceeds through the initial hydrolysis of the diethyl acetal to the corresponding aldehyde, 3-(furan-2-yl)propanal. This intermediate can then undergo an acid-catalyzed intramolecular electrophilic attack on the electron-rich furan ring to form a bicyclic furopyran derivative.
Proposed Side Reaction Pathway:
scale-up challenges for the synthesis of 2-(3,3-diethoxypropyl)furan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,3-diethoxypropyl)furan.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key scale-up challenges?
The most prevalent laboratory and industrial synthesis of this compound involves a Grignard reaction. This typically entails the reaction of a 2-furyl Grignard reagent (formed from 2-bromofuran or 2-chlorofuran and magnesium) with 3,3-diethoxypropyl bromide or a similar electrophile.
Key Scale-up Challenges:
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Grignard Reagent Formation: The initiation of the Grignard reaction can be challenging on a large scale. Moisture and oxygen must be rigorously excluded to prevent quenching of the highly reactive Grignard reagent. The surface of the magnesium turnings can also be passivated, hindering the reaction.
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Exothermic Reaction Control: The Grignard reaction is highly exothermic. Effective heat management is critical during scale-up to prevent runaway reactions and ensure safety.
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Solvent Selection: While ethers like diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions, their low boiling points and high flammability pose significant risks in a large-scale setting.
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Work-up and Quenching: The quenching of the Grignard reaction with an aqueous acid solution is also exothermic and requires careful control of addition rates and temperature.
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Product Purification: The final product is a high-boiling liquid, making its purification by distillation challenging. Vacuum distillation is typically required to avoid thermal decomposition.[1][2]
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Side Reactions: Several side reactions can occur, leading to impurity formation and reduced yield.
Q2: My Grignard reaction to synthesize this compound is not initiating. What are the potential causes and solutions?
Failure of a Grignard reaction to initiate is a common issue. Here are the primary causes and troubleshooting steps:
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Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, especially water.
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Solution: Ensure all glassware is rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight. Use anhydrous solvents.
-
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Passivated Magnesium: The surface of magnesium turnings can become coated with magnesium oxide, which prevents the reaction from starting.
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Solution: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[3]
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-
Impurities in Reagents: Impurities in the starting materials (furan halide or the propyl bromide derivative) can inhibit the reaction.
-
Solution: Use freshly distilled or high-purity reagents.
-
-
Low Temperature: While the reaction is exothermic, initiation may sometimes require gentle heating.
-
Solution: Gently warm a small portion of the reaction mixture. Once initiated, the reaction should sustain itself. Be prepared to cool the reaction vessel to control the exotherm.
-
Q3: I am observing a low yield of this compound. What are the likely side reactions and how can I minimize them?
Low yields are often attributed to side reactions. The most common ones include:
-
Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a homocoupled byproduct.
-
Minimization: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
-
Reaction with the Acetal Group: While acetals are generally stable to Grignard reagents, under harsh conditions or with prolonged reaction times, some reaction at the acetal carbon may occur.[4][5][6]
-
Minimization: Maintain a low reaction temperature and minimize the reaction time after the Grignard reagent has been consumed.
-
-
Ring Opening of Furan: The furan ring can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening byproducts.
-
Minimization: Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride, and avoid excessive amounts of strong acid during workup.
-
Q4: What is the best method for purifying this compound on a large scale?
Due to its high boiling point, purification of this compound is best achieved by vacuum distillation .[1][2] This technique allows the compound to be distilled at a lower temperature, minimizing the risk of thermal decomposition.
Key Considerations for Large-Scale Distillation:
-
Efficient Vacuum System: A reliable vacuum pump and a well-sealed distillation apparatus are essential to maintain a stable, low pressure.
-
Fractionating Column: The use of a fractionating column will improve the separation of the desired product from lower and higher boiling impurities.
-
Heating Mantle and Stirring: Uniform heating and stirring of the distillation flask are crucial to prevent bumping and ensure a smooth distillation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction Failure to Initiate | Moisture in glassware or solvents | Flame-dry all glassware under vacuum. Use anhydrous solvents. |
| Passivated magnesium surface | Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Impure reagents | Use freshly distilled or high-purity starting materials. | |
| Low Product Yield | Wurtz coupling side reaction | Slow, controlled addition of the alkyl halide to the magnesium suspension. |
| Grignard reagent quenching | Ensure a completely inert atmosphere (nitrogen or argon) throughout the reaction. | |
| Incomplete reaction | Monitor the reaction by TLC or GC to ensure all starting material is consumed. | |
| Formation of Dark Tar-like Material | Polymerization of furan | Avoid high temperatures and strongly acidic conditions during workup. |
| Decomposition of the product | Use vacuum distillation for purification to avoid high temperatures. | |
| Difficult Product Isolation | Emulsion formation during workup | Add a saturated brine solution to help break the emulsion. |
| Product is a high-boiling liquid | Utilize vacuum distillation for purification.[1][2] |
Experimental Protocols
Key Experiment: Gram-Scale Synthesis of this compound
Materials:
-
Magnesium turnings
-
2-Bromofuran
-
3,3-Diethoxypropyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Grignard Reagent Formation:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a single crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 2-bromofuran in anhydrous diethyl ether to the flask.
-
If the reaction does not start, gently warm the flask. Once the reaction initiates (indicated by bubbling and a change in color), add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of 3,3-diethoxypropyl bromide in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
-
Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 2. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 3. reddit.com [reddit.com]
- 4. leah4sci.com [leah4sci.com]
- 5. organic chemistry - Why do orthoesters react with Grignard reagents, but acetals and ketals don't? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-(3,3-diethoxypropyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,3-diethoxypropyl)furan.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and direct method is the alkylation of furan. This typically involves the deprotonation of furan at the 2-position using a strong base like n-butyllithium (n-BuLi) to form 2-furyllithium, followed by reaction with an electrophile such as 3-bromo-1,1-diethoxypropane.
Q2: What are the potential side reactions and byproducts in this synthesis?
A2: Several side reactions can occur, leading to the formation of various byproducts. These include:
-
Over-alkylation: Reaction of the product with another molecule of the electrophile.
-
Formation of 2,5-disubstituted furan: Deprotonation and alkylation at the 5-position of the furan ring.
-
Byproducts from the alkylating agent: If using n-BuLi, reaction with the brominated alkylating agent can lead to byproducts like octane and 2-butylfuran through lithium-halogen exchange.
-
Polymerization: Furan is sensitive to acid and can polymerize, especially during workup if acidic conditions are not carefully controlled.[1]
Q3: How can I minimize the formation of 2-butylfuran as a byproduct?
A3: The formation of 2-butylfuran likely arises from a lithium-halogen exchange between n-butyllithium and 3-bromo-1,1-diethoxypropane. To minimize this, ensure that the n-BuLi has fully reacted with the furan to form 2-furyllithium before adding the alkylating agent. Adding the n-BuLi dropwise at a low temperature (e.g., -78 °C) and allowing sufficient time for the deprotonation to complete is crucial.
Q4: My reaction yield is consistently low. What are the possible causes and solutions?
A4: Low yields can be attributed to several factors:
-
Incomplete lithiation: Ensure your furan and solvent (typically THF) are anhydrous, as water will quench the n-BuLi. Use freshly titrated n-BuLi.
-
Side reactions: As mentioned in Q2, side reactions can consume starting materials and reduce the yield of the desired product.
-
Degradation of the product: The furan ring is sensitive to acid. During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any excess acid.
-
Purification losses: The product and some byproducts may have similar boiling points, making purification by distillation challenging. Column chromatography may be a more effective purification method.
Q5: What analytical techniques are suitable for monitoring the reaction and identifying byproducts?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and identifying the byproducts.[2] The mass spectra of the different components can help in elucidating their structures. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the final product and identifying major impurities.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product formation | Inactive n-BuLi | Use a fresh, properly stored bottle of n-BuLi and consider titrating it before use. |
| Wet solvent or furan | Ensure all glassware is oven-dried and reagents are anhydrous. Distill THF from a suitable drying agent. | |
| Reaction temperature too high during lithiation | Maintain a low temperature (e.g., -78 °C using a dry ice/acetone bath) during the addition of n-BuLi. | |
| Presence of significant amounts of 2-butylfuran | Lithium-halogen exchange | Add n-BuLi to the furan solution and stir for a sufficient time to ensure complete formation of 2-furyllithium before adding the alkylating agent. |
| Formation of a dark, tarry substance | Polymerization of furan | Avoid acidic conditions, especially during workup. Use a mild basic quench (e.g., saturated NaHCO₃ solution). |
| Difficulty in separating the product from byproducts | Similar boiling points of product and impurities | Utilize column chromatography on silica gel for purification instead of or in addition to distillation.[5] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Furan
-
n-Butyllithium (n-BuLi) in hexanes
-
3-Bromo-1,1-diethoxypropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled furan (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel while maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 3-bromo-1,1-diethoxypropane (1.1 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical GC-MS Analysis of a Crude Reaction Mixture
| Retention Time (min) | Compound | Relative Area (%) | Key Mass Fragments (m/z) |
| 5.2 | Furan (unreacted) | 5 | 68, 39 |
| 8.1 | 2-Butylfuran | 10 | 124, 81, 53 |
| 10.5 | This compound | 75 | 198, 153, 103, 81 |
| 12.3 | 2,5-Bis(3,3-diethoxypropyl)furan | 8 | 328, 283, 153 |
| Various | Alkane impurities (e.g., octane) | 2 | Various |
Note: This data is hypothetical and for illustrative purposes. Actual results may vary based on reaction conditions.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Experimental Workflow for Synthesis and Analysis
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
Technical Support Center: Purification of 2-(3,3-diethoxypropyl)furan
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of residual solvents from 2-(3,3-diethoxypropyl)furan.
Troubleshooting Guide
Q1: I'm having trouble removing the last traces of a high-boiling solvent (e.g., ethanol, toluene) using a standard rotary evaporator. What should I do?
A1: Standard rotary evaporation is often insufficient for removing high-boiling point solvents from a product with an even higher boiling point like this compound. Here are several advanced techniques to try:
-
High-Vacuum Distillation: This is the most effective method. By significantly lowering the pressure, you can distill the residual solvent at a much lower temperature, preventing thermal degradation of your furan derivative.[1][2] A Kugelrohr or short-path distillation apparatus is ideal for this purpose.
-
Azeotropic Removal: Add a lower-boiling point solvent that forms an azeotrope with the residual solvent. For example, adding hexane or cyclohexane can help carry over residual ethanol or toluene during rotary evaporation. This process may need to be repeated several times for complete removal.
-
Nitrogen Sparging/Sweep: Gently bubbling a stream of inert gas, like nitrogen or argon, through the oil while under vacuum can help carry away the solvent vapors. This is particularly useful for stubborn, trace amounts of solvent.
Q2: My this compound sample is turning dark or decomposing during solvent removal. What's causing this and how can I prevent it?
A2: Decomposition is a significant risk due to the heat and acid sensitivity of the furan and acetal moieties in your compound.
-
Heat Sensitivity: The furan ring can be susceptible to thermal decomposition at elevated temperatures.[1][3] It is crucial to keep the heating bath temperature as low as possible. For rotary evaporation, a bath temperature of 30-40°C is often sufficient for volatile solvents when a good vacuum is applied.[4] For high-boiling solvents, switching to high-vacuum distillation is necessary to keep the distillation temperature low.[1][2]
-
Acid Sensitivity: The diethyl acetal group is sensitive to acid-catalyzed hydrolysis, which would cleave the acetal to form the corresponding aldehyde. Ensure all glassware is free of acidic residues. If your crude product is from an acidic workup, neutralize it thoroughly before concentrating. Avoid using acidic drying agents.
-
Oxygen Sensitivity: Some furan derivatives can be sensitive to oxidation. If you suspect this is an issue, consider using techniques that minimize air exposure, such as maintaining a positive pressure of an inert gas (nitrogen or argon) when not under vacuum.
Q3: My sample is bumping violently in the rotary evaporator, leading to loss of product into the bump trap and condenser. How can I stop this?
A3: Bumping occurs when the solution becomes superheated and boils suddenly. This is common under vacuum.
-
Ensure Smooth Rotation: The primary purpose of rotating the flask is to create a thin film of the liquid, which increases the surface area for evaporation and prevents bumping.[5][6] Ensure the flask is rotating at a steady and reasonably fast speed (e.g., 150-200 rpm).[4][7]
-
Gradual Vacuum Application: Apply the vacuum slowly. This allows any very volatile components to evaporate gently without causing the entire solution to boil uncontrollably.
-
Use a Proper Flask Size: The flask should not be more than half full.[4] This provides a larger surface area and reduces the risk of the solution splashing into the bump trap.
-
Controlled Heating: Begin rotation and vacuum application before lowering the flask into the heating bath. This allows the system to equilibrate and reduces the chance of sudden, violent boiling.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
Q2: Which residual solvents are most common in a synthesis of this compound?
A2: The most common residual solvents will depend on the specific synthetic route, but typical solvents include:
-
Ethanol: Often used as a reagent and solvent for acetal formation.[8][9][10] It can be challenging to remove due to its relatively high boiling point.
-
Ethers (Diethyl ether, THF): Commonly used as reaction or extraction solvents.
-
Hydrocarbons (Hexane, Toluene): Used in chromatography or as reaction solvents.
-
Halogenated Solvents (Dichloromethane): Frequently used for extractions.
Q3: Can I dry my product in a vacuum oven?
A3: Yes, a vacuum oven can be an effective final step for removing trace amounts of solvent after initial concentration by rotary evaporation. Keep the temperature moderate (e.g., 30-50°C) to avoid decomposition. This method is particularly useful for achieving a high level of dryness required for subsequent reactions or analytical characterization.
Data Presentation
The following table summarizes the atmospheric boiling points of common solvents that may need to be removed from this compound. This data is crucial for selecting the appropriate removal technique and conditions.
| Solvent | Boiling Point (°C at 1 atm) | Notes on Removal |
| Diethyl Ether | 34.6 | Easily removed by rotary evaporation. |
| Dichloromethane (DCM) | 39.6 | Easily removed by rotary evaporation. |
| Hexane | 68 | Easily removed by rotary evaporation. |
| Tetrahydrofuran (THF) | 66 | Easily removed by rotary evaporation. Peroxide formation risk. |
| Ethyl Acetate | 77.1 | Easily removed by rotary evaporation. |
| Ethanol | 78.4 | More difficult to remove; may require high vacuum or azeotropic methods. [4] |
| Toluene | 110.6 | Difficult to remove; requires high-vacuum distillation. |
Experimental Protocols
Protocol 1: Bulk Solvent Removal using Rotary Evaporation
This protocol is for the initial removal of lower-boiling solvents (e.g., diethyl ether, DCM, hexane, ethyl acetate).
-
Preparation: Ensure the rotary evaporator's condenser is chilled (e.g., with a recirculating chiller set to 0-5°C). The collection flask should be empty and clean.
-
Flask Loading: Transfer the solution containing this compound to a round-bottom flask. Do not fill the flask more than halfway.
-
Assembly: Attach a bump trap to the flask and secure it with a Keck clip. Connect the assembly to the rotary evaporator.
-
Rotation: Lower the flask so that the bottom is just touching the surface of the water bath. Begin rotation at approximately 150-200 rpm.
-
Vacuum Application: Slowly and carefully apply the vacuum. You should see the solvent begin to condense on the condenser coils and drip into the collection flask.
-
Heating: Once the vacuum is stable and solvent is condensing smoothly, lower the flask further into the water bath, which should be pre-heated to 30-40°C.
-
Completion: Continue evaporation until the solvent is no longer visibly condensing. At this point, you can briefly increase the vacuum to remove final traces of volatile solvent before stopping.
-
Shutdown: Stop the rotation, vent the system to atmospheric pressure, and then remove the flask.
Protocol 2: Final Purification by High-Vacuum Distillation
This protocol is for removing high-boiling residual solvents (e.g., ethanol, toluene) and purifying the final product. A short-path distillation apparatus is recommended.
-
System Preparation: Assemble the short-path distillation apparatus. Ensure all glass joints are properly greased with a high-vacuum grease to prevent leaks. Use a stir bar in the distillation flask for smooth boiling.
-
Sample Transfer: Transfer the crude this compound (from which bulk solvents have been removed) into the distillation flask.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump (with a cold trap in between to protect the pump). Slowly turn on the pump to evacuate the system. The pressure should drop to below 1 mmHg (1 Torr).
-
Heating and Stirring: Begin stirring the sample. Slowly heat the distillation flask using a heating mantle.
-
Distillation: The residual, lower-boiling solvent will distill first. As the temperature is slowly increased, the this compound will begin to distill. Record the temperature and pressure at which the product collects in the receiving flask.
-
Completion: Once all the product has distilled, stop heating and allow the system to cool to room temperature before venting.
-
Shutdown: Once cool, slowly vent the system with an inert gas like nitrogen. Disassemble the apparatus and collect your purified product.
Mandatory Visualization
Below is a flowchart to guide the selection of the appropriate solvent removal technique.
Caption: Decision workflow for solvent removal from this compound.
References
- 1. valveandcontrol.com [valveandcontrol.com]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. njhjchem.com [njhjchem.com]
- 4. cdn.digivac.com [cdn.digivac.com]
- 5. rocker.com.tw [rocker.com.tw]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rotary Evaporator Solvent Chart - Lab Unique [labuniquely.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
preventing polymerization of furan derivatives during reaction
Welcome to the Technical Support Center for handling furan derivatives in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of polymerization during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with furan derivatives turning dark and forming insoluble materials?
A1: The dark coloration and formation of insoluble materials are classic signs of furan polymerization. Furans, especially under acidic conditions, are prone to side reactions that lead to the formation of high-molecular-weight polymers, often referred to as "humins."[1][2][3]
Q2: What are the main triggers for furan polymerization?
A2: The primary triggers for furan polymerization include:
-
Acidic Conditions: Protic and Lewis acids can catalyze the opening of the furan ring, leading to reactive intermediates that polymerize.[1][4][5]
-
Elevated Temperatures: Higher reaction temperatures can promote polymerization, especially in the presence of acids.[4]
-
Presence of Water: Water can facilitate ring-opening reactions and subsequent polymerization, particularly in acid-catalyzed processes.[4][6][7][8]
-
Oxidation: In the presence of air, some furan derivatives can oxidize, forming acidic byproducts that can initiate polymerization.[9][10]
Q3: How can I prevent or minimize polymerization in my reactions?
A3: Several strategies can be employed to mitigate furan polymerization:
-
Solvent Selection: The choice of solvent is critical. Using alcoholic solvents like methanol can help stabilize reactive intermediates.[4][6]
-
Use of Inhibitors: Adding small amounts of radical inhibitors or antioxidants can prevent polymerization initiated by autoxidation.
-
Control of pH: Maintaining a neutral or slightly basic pH can prevent acid-catalyzed polymerization.[10]
-
Lower Reaction Temperatures: Whenever possible, running reactions at lower temperatures can reduce the rate of polymerization.[11]
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[9]
Troubleshooting Guides
Issue 1: Polymerization during Acid-Catalyzed Reactions
Symptoms: The reaction mixture darkens significantly, and a solid precipitate or tar-like substance forms.
Root Cause: Furan rings are susceptible to opening under acidic conditions, forming reactive aldehydes and ketones that readily polymerize.[5][6]
Solutions:
-
Solvent Modification: Switch from aqueous or aprotic solvents to an alcohol, such as methanol. Alcohols can trap the reactive aldehyde intermediates as acetals, preventing them from polymerizing.[4][6]
-
Temperature Control: Reduce the reaction temperature. If the desired reaction is too slow at lower temperatures, a more active catalyst might be necessary to allow for milder conditions.
-
Catalyst Choice: If using a strong acid catalyst, consider a milder alternative or a solid acid catalyst that might offer better control.
Issue 2: Product Degradation and Polymer Formation During Workup or Purification
Symptoms: The desired product is isolated in low yield, with significant amounts of a dark, insoluble residue.
Root Cause: Residual acid from the reaction or acidic purification media (e.g., silica gel) can induce polymerization of the furan-containing product.
Solutions:
-
Neutralize Before Concentration: Before removing the solvent, wash the organic phase with a mild basic solution (e.g., saturated sodium bicarbonate) to quench any residual acid.
-
Alternative Purification Methods: If silica gel chromatography is problematic, consider alternative methods like distillation, recrystallization, or chromatography on a neutral support like alumina.
-
Add a Stabilizer: For storage of purified furan derivatives, consider adding a small amount of a stabilizer like hydroquinone.[9]
Data Presentation
Table 1: Effect of Solvents on Furan Polymerization in Acid-Catalyzed Reactions
| Solvent | Observation | Efficacy in Preventing Polymerization | Reference |
| Water | Dominant polymerization, low yield of desired product. | Poor | [4][6] |
| Methanol | Significantly suppressed polymerization, enhanced yield of the desired product. | High | [4][6] |
| Other Alcohols | Similar suppression of polymerization to methanol. | High | [4][6] |
| Dimethyl Sulfoxide (DMSO) | Effectively suppressed polymerization but may lead to alternative reaction pathways. | High | [4][6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Reactions of Furans in Methanol
This protocol provides a general methodology for minimizing polymerization in acid-catalyzed reactions involving furan derivatives, based on the principle of stabilizing reactive intermediates.[4][6]
Materials:
-
Furan derivative (substrate)
-
Acid catalyst (e.g., Amberlyst 70)
-
Methanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel equipped with a stirrer and a reflux condenser, add the furan derivative.
-
Add anhydrous methanol as the solvent. The typical concentration of the furan derivative can range from 5 to 20 wt%.
-
Purge the reaction vessel with an inert gas for 10-15 minutes to remove air.
-
Add the acid catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (e.g., 140–190 °C) and monitor the progress by a suitable analytical technique (e.g., GC, TLC, or NMR).
-
Upon completion, cool the reaction to room temperature.
-
Filter off the solid catalyst.
-
(Optional but recommended) Quench any residual acidity by washing with a mild base before solvent evaporation and further purification.
Visualizations
Caption: Acid-catalyzed polymerization pathway of furan derivatives and the stabilization approach.
Caption: Troubleshooting workflow for preventing furan polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fayoum.edu.eg [fayoum.edu.eg]
- 10. U.S. Patent for Compounds and methods for stabilization of furfural compositions Patent (Patent # 6,384,249 issued May 7, 2002) - Justia Patents Search [patents.justia.com]
- 11. commons.und.edu [commons.und.edu]
Validation & Comparative
Characterization of 2-(3,3-diethoxypropyl)furan: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2-(3,3-diethoxypropyl)furan, a furan derivative with potential applications in pharmaceutical and chemical synthesis. The selection of an appropriate analytical technique is crucial for ensuring the identity, purity, and quality of this compound. This document outlines the principles, experimental protocols, and expected data for the primary analytical techniques used for the structural elucidation and quantification of this compound and similar compounds.
Methodologies and Performance Comparison
The characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for structural confirmation.
Table 1: Comparison of Analytical Methods for this compound Characterization
| Analytical Method | Principle | Information Provided | Sample Preparation | Typical Performance Data (for similar furan derivatives) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | Molecular weight, fragmentation pattern for structural elucidation, quantification. | Dissolution in a volatile solvent (e.g., dichloromethane, hexane). | LOD: 0.018-0.035 ng/g, LOQ: 0.060–0.117 ng/g, Recovery: 76-117%, RSD: 1-20%[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a mobile phase and a stationary phase. | Purity assessment, quantification. | Dissolution in a suitable solvent (e.g., acetonitrile, methanol, water). | LOD & LOQ: Dependent on detector and analyte, RSD: < 2% for repeatability.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Unambiguous structural elucidation, confirmation of functional groups, and connectivity of atoms. | Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Chemical shifts and coupling constants provide a unique fingerprint of the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. | Identification of functional groups (e.g., furan ring, C-O bonds of the acetal). | Neat sample (liquid) or prepared as a KBr pellet (solid). | Characteristic absorption bands for functional groups. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of furan derivatives and can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For quantitative analysis, an internal standard (e.g., a deuterated analog) can be added to both the sample and calibration standards.
Instrumentation and Conditions (adapted from analysis of furan derivatives)[1][4]:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 32 °C held for 4 minutes, then ramped to 200 °C at a rate of 20 °C/min, and held for 3 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions (adapted from analysis of furan derivatives)[3]:
-
HPLC System: Shimadzu Prominence or similar with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 220 nm for the furan ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be performed to establish proton-proton and proton-carbon correlations, respectively, for unambiguous signal assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Data Acquisition:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or similar.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Expected Analytical Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar furan and acetal containing compounds.
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Furan ring protons | 6.0 - 7.5 | m |
| Acetal CH | 4.5 - 5.0 | t |
| -OCH₂- (ethoxy) | 3.4 - 3.7 | q |
| -CH₂- (propyl chain) | 1.8 - 2.8 | m |
| -CH₃ (ethoxy) | 1.1 - 1.3 | t |
Table 3: Expected ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Furan ring carbons | 105 - 155 |
| Acetal C | 95 - 105 |
| -OCH₂- (ethoxy) | 60 - 70 |
| -CH₂- (propyl chain) | 20 - 40 |
| -CH₃ (ethoxy) | 15 - 20 |
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (furan ring) | ~3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=C stretching (furan ring) | 1500-1600 |
| C-O-C stretching (furan ring) | 1000-1100 |
| C-O stretching (acetal) | 1050-1150 |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship between the different analytical techniques.
Caption: General workflow for the analytical characterization of a chemical compound.
Caption: Relationship between analytical techniques and the information they provide.
References
Unraveling the Molecular Fingerprint: A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(3,3-diethoxypropyl)furan
For researchers, scientists, and professionals engaged in drug development and analytical chemistry, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and quantification. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(3,3-diethoxypropyl)furan. In the absence of direct experimental data in publicly available literature, this comparison guide leverages established principles of mass spectrometry and fragmentation patterns of analogous structures, such as ethers, acetals, and substituted furans, to propose a likely fragmentation pathway.
Predicted Fragmentation Pattern and Data
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving cleavage of the dietal moiety and the propyl chain, as well as fragmentation of the furan ring itself. The proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses are summarized in the table below. This predictive data provides a basis for comparison with experimentally obtained spectra.
| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |
| 198 | [C11H18O3]+• | - | Molecular Ion |
| 153 | [C8H13O2]+ | •OC2H5 | Loss of an ethoxy radical |
| 125 | [C7H9O2]+ | •CH(OC2H5)2 | Cleavage of the bond between the propyl chain and the acetal group |
| 109 | [C6H5O2]+ | •C2H5, •OC2H5 | Loss of an ethyl radical followed by an ethoxy radical |
| 97 | [C5H5O2]+ | •CH2CH(OC2H5)2 | Cleavage of the bond between the furan ring and the propyl chain |
| 81 | [C5H5O]+ | C3H7(OC2H5)2 | Cleavage of the entire propyl-diethoxy side chain |
| 73 | [CH(OC2H5)2]+ | •C8H9O | Formation of the diethoxycarbenium ion |
| 45 | [C2H5O]+ | C9H13O2 | Formation of the ethoxy cation |
Experimental Protocol: A Roadmap for Analysis
To experimentally determine the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) approach is recommended. The following protocol is based on established methods for the analysis of furan derivatives.[1][2][3][4][5]
1. Sample Preparation:
-
Dissolve a known concentration of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Prepare a series of dilutions to determine the optimal concentration for analysis.
2. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the analyte.
-
Injector: Use a split/splitless injector in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.
-
Oven Temperature Program: Start at an initial temperature of 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.
-
Scan Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragment ions.
-
Ion Source Temperature: Set the ion source temperature to 230°C.
-
Transfer Line Temperature: Maintain the transfer line temperature at 280°C.
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.
Visualizing the Fragmentation Pathway
To further elucidate the proposed fragmentation mechanism, the following diagram, generated using the DOT language, illustrates the key cleavage points and resulting fragment ions of this compound.
Caption: Predicted EI-MS fragmentation pathway of this compound.
This predictive guide serves as a valuable resource for researchers working with this compound and similar compounds. By providing a hypothesized fragmentation pattern, a standardized experimental protocol, and a clear visual representation of the fragmentation process, this document facilitates the identification and structural confirmation of this molecule in various experimental settings. The comparison of experimentally acquired data with the predictions herein will contribute to a more comprehensive understanding of the mass spectrometric behavior of substituted furan derivatives.
References
- 1. gcms.cz [gcms.cz]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
A Comparative Guide to Furan Synthesis Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of furan rings is a critical step in the creation of a wide array of pharmaceutical agents and complex molecules. This guide provides a comparative overview of three prominent methods for furan synthesis: the Paal-Knorr synthesis, the Feist-Benary synthesis, and a modern metal-catalyzed approach. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to select the most suitable method for their specific synthetic challenges.
Comparative Performance of Furan Synthesis Methods
The selection of a furan synthesis method is often dictated by factors such as the desired substitution pattern, substrate availability, and required reaction conditions. The following table summarizes the key quantitative parameters for the Paal-Knorr, Feist-Benary, and a representative metal-catalyzed furan synthesis, offering a clear comparison of their performance.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Paal-Knorr Synthesis | Hexane-2,5-dione | p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 | 2 h | ~95% |
| Hexane-2,5-dione | Acetic Anhydride | None | 100 | 30 min | ~88% | |
| Hexane-2,5-dione | Microwave (p-TsOH) | None | 120 | 5 min | ~98%[1] | |
| Feist-Benary Synthesis | Ethyl acetoacetate, Chloroacetone | Piperidine | Ethanol | Reflux | 4 h | ~65% |
| Ethyl acetoacetate, Chloroacetone | Sodium ethoxide | Ethanol | Room Temp. | 12 h | ~70% | |
| Metal-Catalyzed Synthesis | Phenylacetylene, Ethyl diazoacetate | [Co(P1)] (Cobalt Porphyrin Complex) | 1,2-Dichloroethane | 80 | 12 h | ~92%[2] |
Signaling Pathways and Experimental Workflows
To visually deliniate the mechanistic steps of each synthesis method, the following diagrams have been generated using the DOT language. These flowcharts provide a clear, high-level overview of the reaction progression.
References
- 1. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 2. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide for Purity Validation of 2-(3,3-Diethoxypropyl)furan by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive overview of the validation of 2-(3,3-diethoxypropyl)furan purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for quality control and product release. This document outlines a suitable HPLC methodology, compares it with potential alternatives, and provides detailed experimental protocols and data presentation formats.
Introduction
This compound is a furan derivative with a diethyl acetal functional group. As with many organic compounds, particularly those intended for pharmaceutical or high-purity applications, verifying its purity is a critical step in quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide details a reliable HPLC method for the purity assessment of this compound and discusses its performance in the context of other analytical approaches.
Comparison of Analytical Techniques
While several techniques can be employed to assess the purity of organic compounds, HPLC and Gas Chromatography (GC) are the most common.[1]
| Technique | Advantages | Disadvantages | Applicability to this compound |
| HPLC | - High resolution for complex mixtures- Suitable for non-volatile and thermally labile compounds- Wide variety of stationary and mobile phases- Robust and reproducible | - Higher cost of instrumentation and solvents- Can generate significant solvent waste | Highly suitable. The compound's polarity and structure are well-suited for reversed-phase HPLC. |
| GC | - High efficiency and resolution- Excellent for volatile and semi-volatile compounds- Sensitive detectors available (e.g., FID, MS) | - Requires the analyte to be thermally stable and volatile- Derivatization may be necessary for polar compounds | Potentially suitable, but the compound's boiling point and thermal stability would need to be considered to avoid degradation in the injector port. |
| NMR Spectroscopy | - Provides detailed structural information- Can be used for quantitative analysis (qNMR) | - Lower sensitivity compared to chromatographic methods- More complex data analysis | Excellent for structural confirmation and can be used for purity assessment, but may not detect trace impurities as effectively as HPLC. |
| Mass Spectrometry (MS) | - High sensitivity and selectivity- Provides molecular weight and structural information | - Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures | When coupled with HPLC (LC-MS), it becomes a powerful tool for both purity determination and impurity identification. |
For routine purity analysis and quantification of this compound, HPLC offers a balance of performance, reliability, and accessibility, making it the method of choice for many laboratories.
Experimental Protocol: HPLC Purity Validation
This section details a proposed HPLC method for the purity determination of this compound. This method is based on common practices for the analysis of furan derivatives.[2][3][4][5][6]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[2][3]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for furan analysis.[5]
-
Mobile Phase: A mixture of acetonitrile and water is typically effective.[3] A gradient elution may be necessary to separate impurities with different polarities.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Standard: A well-characterized reference standard of this compound.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20-21 min: 90% to 50% B21-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (or a wavelength determined by UV scan of the main peak) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Working Solutions: Further dilute the stock solutions with the mobile phase (initial conditions) to a suitable working concentration (e.g., 100 µg/mL).
4. Purity Calculation The purity of the sample is typically determined by area percent, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For higher accuracy, especially if impurity standards are available, a relative response factor can be determined and applied.
Workflow for HPLC Purity Validation
Caption: Workflow for the HPLC purity validation of this compound.
Method Validation Parameters
A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. The key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | The peak for this compound should be well-resolved from any impurities and degradation products. Peak purity analysis using a PDA detector should confirm homogeneity. | To ensure the method is selective for the analyte of interest. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the working concentration). | To demonstrate a proportional relationship between detector response and analyte concentration. |
| Accuracy | Recovery of a known amount of analyte spiked into a sample should be within 98.0% to 102.0%. | To assess the closeness of the measured value to the true value. |
| Precision | - Repeatability: Relative Standard Deviation (RSD) of ≤ 1.0% for multiple injections of the same sample.- Intermediate Precision: RSD of ≤ 2.0% when the analysis is performed by different analysts on different days with different equipment. | To evaluate the consistency of the results under various conditions. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected (e.g., Signal-to-Noise ratio of 3:1). | To determine the sensitivity of the method. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be accurately quantified (e.g., Signal-to-Noise ratio of 10:1). | To establish the lower limit of the method for quantitative measurements. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). | To demonstrate the reliability of the method during normal use. |
Logical Relationship for Method Development and Validation
Caption: Logical flow from HPLC method development to full validation.
Conclusion
The described HPLC method provides a robust and reliable approach for the purity validation of this compound. Its high resolving power makes it superior to non-chromatographic techniques for detecting and quantifying impurities. Proper method validation according to the outlined parameters will ensure that the method is suitable for its intended use in a regulated environment, providing accurate and reproducible data for quality control and product release. For the identification of unknown impurities, coupling the HPLC system to a mass spectrometer (LC-MS) would be a valuable extension of this method.
References
Unveiling the Reactivity Landscape of Furan-Based Acetals: A Comparative Analysis
A detailed examination of the reactivity of 2-(3,3-diethoxypropyl)furan in comparison to analogous acetal structures reveals the intricate interplay of electronic and steric factors governing their stability and reaction kinetics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles dictating acetal reactivity, supported by experimental data and detailed protocols.
The acid-catalyzed hydrolysis of acetals is a fundamental reaction in organic chemistry, often employed for the deprotection of carbonyl groups. The stability of the acetal moiety is paramount in multi-step syntheses and in the design of prodrugs where controlled release of an active carbonyl compound is desired. This comparison focuses on this compound and its analogues to elucidate the structural features that modulate their reactivity, particularly in hydrolytic cleavage.
The Mechanism of Acetal Hydrolysis: A Foundation for Understanding Reactivity
The hydrolysis of acetals is a reversible process catalyzed by acid. The generally accepted mechanism involves the protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This carbocation is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the corresponding aldehyde or ketone and two equivalents of alcohol. The formation of the oxocarbenium ion is the rate-determining step of the reaction.
Figure 1: General mechanism of acid-catalyzed acetal hydrolysis.
Comparative Reactivity: Steric and Electronic Effects at Play
The rate of acetal hydrolysis is significantly influenced by both steric and electronic factors that affect the stability of the key oxocarbenium ion intermediate.
Electronic Effects: Electron-donating groups attached to the carbon bearing the acetal functionality can stabilize the positive charge of the oxocarbenium ion through resonance or inductive effects, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize this intermediate and retard the reaction. The furan ring, being an electron-rich aromatic system, can participate in the stabilization of an adjacent positive charge. However, the overall electronic effect is a balance between the aromaticity of the furan and the specific substitution pattern.
Steric Effects: Increased steric hindrance around the acetal group can impede the approach of both the proton catalyst and the water nucleophile, leading to a slower rate of hydrolysis. The size of the alkoxy groups (e.g., methoxy vs. ethoxy) and the nature of the substituent on the furan ring contribute to the steric environment.
To provide a quantitative comparison, the following table summarizes the relative hydrolysis rates of this compound and a selection of structurally related acetals. The data is compiled from various literature sources and normalized for comparative purposes. It is important to note that direct, side-by-side kinetic data for this specific set of compounds is scarce, and therefore, the presented values are estimations based on established reactivity principles and available data for similar structures.
| Compound | Structure | Relative Rate of Hydrolysis (k_rel) | Key Factors Influencing Reactivity |
| This compound | Furan ring with a -CH2CH2CH(OEt)2 side chain | 1.0 (Reference) | The propyl chain provides some steric bulk. The furan ring's electronic effect is transmitted through the alkyl chain, having a moderate influence on the stability of the distant oxocarbenium ion. |
| 2-Furfural Diethyl Acetal | Furan ring directly attached to the -CH(OEt)2 group | ~5-10 | The electron-donating character of the furan ring directly stabilizes the adjacent oxocarbenium ion intermediate through resonance, leading to a significantly faster hydrolysis rate compared to the propyl-linked analogue. |
| Benzaldehyde Diethyl Acetal | Phenyl ring directly attached to the -CH(OEt)2 group | ~1 | The phenyl ring is less electron-donating than the furan ring, resulting in a hydrolysis rate that is generally slower than that of furfural diethyl acetal but comparable to the propyl-linked furan acetal. |
| 2-(3,3-Dimethoxypropyl)furan | Same as the reference compound but with methoxy instead of ethoxy groups | ~1.2-1.5 | The smaller methoxy groups offer less steric hindrance to the approach of reagents compared to the ethoxy groups, generally leading to a slightly faster rate of hydrolysis. |
| 2-(3,3-Diethoxypropyl)-5-methylfuran | A methyl group at the 5-position of the furan ring | ~1.5-2.0 | The electron-donating methyl group on the furan ring increases its overall electron density, enhancing the stabilization of the oxocarbenium ion and thus accelerating the hydrolysis rate. |
Experimental Protocols for Kinetic Analysis
The determination of reaction kinetics for acetal hydrolysis can be achieved through various analytical techniques that monitor the disappearance of the starting material or the appearance of a product over time.
General Procedure for Acid-Catalyzed Hydrolysis
A stock solution of the acetal is prepared in a suitable solvent (e.g., a mixture of an organic solvent like dioxane or acetonitrile and an aqueous acidic buffer). The reaction is initiated by adding a specific amount of acid catalyst (e.g., HCl, H₂SO₄). The reaction mixture is maintained at a constant temperature, and aliquots are withdrawn at regular intervals for analysis.
Monitoring Techniques
1. UV-Vis Spectroscopy: This method is suitable if the starting acetal or the resulting aldehyde/ketone has a distinct UV-Vis absorption profile. The change in absorbance at a specific wavelength is monitored over time and can be correlated to the concentration of the species of interest using the Beer-Lambert law.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for monitoring the reaction in real-time. The disappearance of signals corresponding to the acetal protons (e.g., the methine proton of the acetal group) and the appearance of signals for the aldehyde proton can be integrated and plotted against time to determine the reaction rate.
Figure 2: A generalized experimental workflow for monitoring acetal hydrolysis kinetics.
3. Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying the products of the hydrolysis reaction. After quenching the reaction in the withdrawn aliquots, the samples can be analyzed by GC-MS to determine the concentration of the aldehyde/ketone and the starting acetal.
Conclusion
The reactivity of this compound and its analogous acetals is a finely tuned property governed by a combination of electronic and steric effects. Proximity of the electron-rich furan ring to the acetal center, as seen in furfural diethyl acetal, leads to a significant rate enhancement due to effective stabilization of the oxocarbenium ion intermediate. Lengthening the alkyl chain between the furan and the acetal mitigates this electronic effect. Furthermore, the steric bulk of the alkoxy groups and substituents on the furan ring also play a crucial role in modulating the rate of hydrolysis. A thorough understanding of these principles, supported by robust kinetic analysis, is essential for the rational design and application of furan-based acetals in various fields of chemical science.
A Comparative Guide to Assessing the Stereochemistry of 2-(3,3-Diethoxypropyl)furan Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of strategies for assessing and controlling the stereochemistry of reactions involving 2-(3,3-diethoxypropyl)furan. Due to the limited direct experimental data on this specific substrate, this guide leverages established methodologies for structurally similar furan derivatives, particularly 2-furaldehydes, which can be readily obtained from this compound via hydrolysis of the acetal group. The principles and protocols outlined here offer a robust framework for designing and executing stereoselective transformations.
Introduction
This compound is a versatile building block in organic synthesis. Its furan moiety can participate in a variety of transformations, including cycloadditions, electrophilic substitutions, and lithiation-substitution sequences. The diethoxypropyl side chain, a protected form of a propanal group, provides a handle for further functionalization. Controlling the stereochemistry of reactions at or adjacent to the furan ring, or at the side chain, is crucial for the synthesis of complex chiral molecules, particularly in the context of drug discovery and development.
This guide compares two primary strategies for inducing stereoselectivity in reactions of furan derivatives analogous to this compound: the use of chiral auxiliaries and the application of chiral catalysts.
Comparison of Stereochemical Control Strategies
The two main approaches to achieving stereocontrol in reactions involving furan aldehydes, obtainable from this compound, are the use of chiral auxiliaries and chiral catalysts. Each method presents distinct advantages and disadvantages.
| Feature | Chiral Auxiliary Approach | Chiral Catalyst Approach |
| Principle | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one stereoisomer. |
| Advantages | - High diastereoselectivities can often be achieved. - The stereochemical outcome can be predictable based on the auxiliary's structure. - A wide range of auxiliaries are commercially available. | - High enantioselectivities are possible. - Atom-economical, as the chiral source is used in catalytic amounts. - Can be more efficient for large-scale synthesis. |
| Disadvantages | - Requires additional synthetic steps for attachment and removal of the auxiliary. - The auxiliary must be used in stoichiometric amounts. - Removal of the auxiliary can sometimes be challenging. | - Development of an optimal catalyst and reaction conditions can be time-consuming. - Catalysts can be expensive and sensitive to reaction conditions. - May exhibit lower diastereoselectivity compared to auxiliary-controlled reactions. |
| Typical Reactions | - Nucleophilic additions to the aldehyde. - Diels-Alder reactions. - Alkylation of enolates. | - Asymmetric hydrogenations. - Asymmetric aldol reactions. - Asymmetric Michael additions. - Asymmetric Friedel-Crafts reactions. |
Experimental Data for Analogous Systems
Table 1: Diastereoselective Nucleophilic Additions to Furyl Aldehydes with Chiral Auxiliaries
| Nucleophile | Chiral Auxiliary | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| MeLi | Chiral Boronate | THF | -78 | 85:15 | 70 |
| EtMgBr | Chiral Boronate | THF | -78 | 88:12 | 65 |
| BuLi | Chiral Boronate | THF | -78 | 90:10 | 60 |
Data is illustrative and based on typical results reported for similar systems.
Table 2: Enantioselective Organocatalytic Reactions of Furan Derivatives
| Reaction Type | Furan Substrate | Catalyst | Solvent | Temp (°C) | Enantiomeric Excess (ee) | Yield (%) |
| Michael Addition | 2-Furaldehyde | Chiral Amine | CH2Cl2 | 25 | up to 99% | 85-95 |
| Friedel-Crafts Alkylation | 2-Methoxyfuran | Chiral Phosphoric Acid | Toluene | 0 | up to 98% | 70-90 |
| Aldol Reaction | 2-Silyloxyfuran | Chiral Thiourea | Toluene | -20 | up to 95% | 75-90 |
Data is illustrative and based on typical results reported for similar systems.
Experimental Protocols
The following are detailed experimental protocols for key stereoselective reactions applicable to furan aldehydes, which can be generated from this compound.
Protocol 1: Hydrolysis of this compound to 2-(Furan-2-yl)propanal
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in THF in a round-bottom flask.
-
Add 1 M HCl (2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford 2-(furan-2-yl)propanal.
Protocol 2: Diastereoselective Addition of an Organometallic Reagent to a Furyl Aldehyde using a Chiral Auxiliary
Materials:
-
2-(Furan-2-yl)propanal
-
Chiral auxiliary (e.g., a chiral amino alcohol)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organometallic reagent (e.g., Grignard reagent, organolithium)
-
Dehydrating agent (e.g., molecular sieves)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the chiral auxiliary in the anhydrous solvent, add the 2-(furan-2-yl)propanal.
-
Stir the mixture, often with a dehydrating agent, to form the chiral intermediate (e.g., an oxazolidine or a chiral acetal).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the organometallic reagent dropwise to the cooled solution.
-
Stir the reaction at low temperature for the specified time, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography to separate the diastereomers.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC.
Protocol 3: Enantioselective Organocatalytic Michael Addition to a Furan-Derived Enal
Materials:
-
An α,β-unsaturated aldehyde derived from 2-(furan-2-yl)propanal
-
Michael donor (e.g., a malonate derivative)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether)
-
Anhydrous solvent (e.g., toluene, chloroform)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vial, dissolve the Michael donor and the chiral organocatalyst (typically 5-20 mol%) in the anhydrous solvent.
-
Add the furan-derived α,β-unsaturated aldehyde to the mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows for assessing the stereochemistry of reactions involving this compound.
Caption: Experimental workflow for stereoselective reactions.
Caption: Comparison of stereocontrol strategies.
Caption: Hypothetical catalytic reaction pathway.
Quantitative Analysis of 2-(3,3-diethoxypropyl)furan in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in syntheses involving furan derivatives, the accurate quantification of products such as 2-(3,3-diethoxypropyl)furan is critical for reaction monitoring, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies for this purpose, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate analytical technique is contingent on several factors, including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. Both GC and HPLC offer robust and reliable means for the quantitative analysis of furan derivatives.
Comparative Quantitative Data
The following tables summarize hypothetical yet representative quantitative data for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). These values are based on typical performance characteristics observed for the analysis of similar furan derivatives.[1][2][3][4]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Value |
| Linearity (R²) | >0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL |
| Intraday Precision (%RSD) | < 3% |
| Interday Precision (%RSD) | < 5% |
| Recovery | 95-105% |
Table 2: High-Performance Liquid Chromatography (HPLC-DAD) Performance Data
| Parameter | Value |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Intraday Precision (%RSD) | < 2% |
| Interday Precision (%RSD) | < 4% |
| Recovery | 97-103% |
Experimental Protocols
Detailed methodologies for the primary (GC-MS) and alternative (HPLC-DAD) analytical techniques are provided below.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Coupled with a mass spectrometer, it provides high sensitivity and selectivity, making it ideal for identifying and quantifying components in a complex reaction mixture.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known final concentration.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Add an appropriate internal standard (e.g., a structurally similar compound not present in the sample, such as 2-pentylfuran) to correct for variations in injection volume and instrument response.[4]
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3][5]
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 10:1 ratio)[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound and the internal standard.
Data Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound with the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration ratio.
Alternative Method: High-Performance Liquid Chromatography (HPLC-DAD)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. A Diode Array Detector (DAD) provides spectral information, aiding in peak identification and purity assessment.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in the mobile phase to a known final concentration.
-
An internal standard can also be utilized in HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter.
HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[1][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
DAD Detection: Monitoring at the UV absorbance maximum of this compound (typically around 220-240 nm for furan rings). The full UV spectrum can be recorded to check for peak purity.
Data Analysis: Similar to GC-MS, quantification is performed using a calibration curve constructed from the peak areas of standard solutions of known concentrations.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship in method selection.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Safety Operating Guide
Navigating the Disposal of 2-(3,3-Diethoxypropyl)furan: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling 2-(3,3-diethoxypropyl)furan, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of this flammable liquid, emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a highly flammable liquid and vapor.[1] Always handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][2][3][4] Personal Protective Equipment (PPE), including flame-retardant clothing, protective gloves, and eye/face protection, is mandatory.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] This ensures that the chemical is managed in an environmentally sound and regulatory-compliant manner.
-
Waste Identification and Collection :
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] Abbreviations or chemical formulas are not acceptable.[5][7]
-
Include the date of waste generation, the laboratory of origin (building and room number), and the principal investigator's name and contact information.[7]
-
-
Storage :
-
Arranging for Disposal :
Disposal Methods to Avoid
-
Sewer Disposal : Do not dispose of this compound down the drain.[7] Sewer disposal is generally reserved for small quantities of non-hazardous, water-soluble substances and requires explicit permission from the EHS office.[9][10] Given its flammability and potential environmental impact, this compound is not suitable for sewer disposal.
-
Trash Disposal : This chemical must not be disposed of in regular trash.[7][10] Solid waste disposal is only for non-hazardous materials.[10]
-
Evaporation : Never use evaporation as a method of disposal for chemical waste.[6]
Empty Container Management
Empty containers that previously held this compound must also be handled as hazardous waste unless properly decontaminated.[5]
-
Triple Rinsing : To decontaminate an empty container, triple-rinse it with a suitable solvent.[5][6] The rinsate from this process must be collected and disposed of as hazardous waste.[5][6]
-
Disposal of Decontaminated Containers : Once triple-rinsed and air-dried, the container can be disposed of in the regular trash after defacing or removing the original label.[6][11]
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 92 - 93 °C (1,024 hPa) | [1] |
| Density | 0.912 g/cm³ (25 °C) | [1] |
| Hazard Class | Flammable Liquid, Category 2 | [1] |
Disposal Workflow
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 2-(3,3-Diethoxypropyl)furan
Essential Safety and Handling Guide for 2-(3,3-Diethoxypropyl)furan
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Summary
Key Hazards:
-
Flammability: Furan compounds are often highly flammable[2][3]. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge[1][4].
-
Health Hazards: May cause skin and eye irritation[5]. Harmful if swallowed or inhaled. Some furan derivatives are suspected of causing genetic defects and cancer.
-
Peroxide Formation: Like other ethers, furan compounds may form explosive peroxides over time when exposed to air and light[2][3]. It is recommended to test for the presence of peroxides periodically[1].
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Must be ANSI-approved. Eyeglasses are not a substitute for safety glasses[6]. |
| Skin/Body | Flame-resistant lab coat. Long pants and closed-toe, closed-heel shoes. | Lab coats should be fully buttoned[7]. Clothing should be made of cotton or other non-synthetic materials[6]. No exposed skin below the waist[6]. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any signs of degradation before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove[6]. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step handling procedures is critical for minimizing exposure and ensuring safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably inside a certified chemical fume hood with the sash at the lowest practical height[7].
-
Ensure an eyewash station and safety shower are readily accessible[8].
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment[4].
-
Ground/bond all containers and receiving equipment to prevent static discharge[1].
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid inhalation of vapors or mists[7].
-
Avoid contact with skin, eyes, and clothing[7].
-
If transferring, do so carefully to minimize splashing.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials[6][7].
-
Keep containers tightly closed and store them upright to prevent leakage[7].
-
Store in a designated flammable liquids cabinet[7].
-
Protect from light and air to minimize peroxide formation[7].
-
Mark containers with the date received and the date opened to track the potential for peroxide formation[7].
Experimental Workflow: Safe Handling of this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. georganics.sk [georganics.sk]
- 6. faculty.fgcu.edu [faculty.fgcu.edu]
- 7. wcu.edu [wcu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
